Product packaging for Tabersonine(Cat. No.:CAS No. 4429-63-4)

Tabersonine

カタログ番号: B1681870
CAS番号: 4429-63-4
分子量: 336.4 g/mol
InChIキー: FNGGIPWAZSFKCN-ACRUOGEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Tabersonine is a monoterpenoid indole alkaloid with cytotoxic activity. It has a role as an antineoplastic agent and a metabolite. It is an alkaloid ester, a monoterpenoid indole alkaloid, a methyl ester and an organic heteropentacyclic compound. It is a conjugate base of a tabersoninium(1+).
This compound has been reported in Alstonia yunnanensis, Tabernaemontana catharinensis, and other organisms with data available.
RN given refers to (5alpha,12beta,19alpha)-isomer;  structure;  can be viewed as indole fused to quinoline

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O2 B1681870 Tabersonine CAS No. 4429-63-4

特性

IUPAC Name

methyl (1R,12R,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-9,19,22H,3,10-13H2,1-2H3/t19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGGIPWAZSFKCN-ACRUOGEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196102
Record name Tabersonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4429-63-4
Record name Tabersonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4429-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tabersonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004429634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tabersonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, (5α,12β,19α)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.378
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TABERSONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN955K48NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pharmacological Profile of Tabersonine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabersonine, a monoterpenoid indole alkaloid, is emerging as a compound of significant interest in pharmacological research. Primarily isolated from the seeds of Voacanga africana and present in other medicinal plants like Catharanthus roseus, this natural product has demonstrated a diverse range of biological activities.[1][2] Initially recognized as a key precursor in the biosynthesis of the potent anticancer drug vincristine, recent studies have unveiled its intrinsic therapeutic potential across several domains, including oncology, inflammation, and neuroprotection. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental methodologies to facilitate further research and development.

Core Pharmacological Activities

This compound exhibits a multi-faceted pharmacological profile, with its primary activities concentrated in anti-cancer, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

This compound has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines. Its anticancer activity is attributed to the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] Studies have shown that this compound can inhibit the proliferation of hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC) cells.[1][4][5]

Table 1: Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Duration (h)Reference
SMMC-7721Hepatocellular Carcinoma7.89 ± 1.2Not Specified[1]
Bel-7402Hepatocellular Carcinoma5.07 ± 1.4Not Specified[1]
HepG2Hepatocellular Carcinoma12.39 ± 0.7Not Specified[1]
BT549Triple-Negative Breast Cancer18.148[4][5]
MDA-MB-231Triple-Negative Breast Cancer27.048[4][5]
Anti-inflammatory Activity

A growing body of evidence highlights the potent anti-inflammatory properties of this compound. It has been shown to inhibit key inflammatory pathways, including the NF-κB and p38 MAPK signaling cascades.[2] A significant mechanism of its anti-inflammatory action is the direct inhibition of the NLRP3 inflammasome, a key component of the innate immune system implicated in various inflammatory diseases.[6] this compound directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent oligomerization, which in turn blocks the activation of caspase-1 and the release of pro-inflammatory cytokines like IL-1β.[6] This activity is significant in models of acute lung injury, rheumatoid arthritis, and neuroinflammation.[6][7][8]

Table 2: Anti-inflammatory Activity of this compound (IC50 Values)

Target/AssayCell Type/ModelIC50 (µM)Reference
NLRP3-mediated IL-1β productionBone Marrow-Derived Macrophages (BMDMs)0.71[6]
Neuroprotective Effects

This compound has also been investigated for its neuroprotective potential. It has been shown to inhibit neuroinflammation in microglial cells, a key factor in the pathogenesis of neurodegenerative diseases.[9][10] The mechanism involves the suppression of lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 by inhibiting the NF-κB signaling pathway.[9][10] Furthermore, this compound has been found to inhibit the formation of amyloid-β (Aβ) fibrils and reduce their cytotoxicity, suggesting a potential therapeutic role in Alzheimer's disease.[11]

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate the major pathways influenced by this compound.

Tabersonine_Anticancer_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL Fas Fas Receptor FasL->Fas FADD FADD Fas->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Casp3_ext Caspase-3 ProCasp3->Casp3_ext Apoptosis_ext Apoptosis Casp3_ext->Apoptosis_ext Bax Bax Mito Mitochondrion Bax->Mito permeabilization Bcl2 Bcl-2 Bcl2->Mito CytC Cytochrome c Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 ProCasp3_int Pro-Caspase-3 Casp9->ProCasp3_int Casp3_int Caspase-3 ProCasp3_int->Casp3_int Apoptosis_int Apoptosis Casp3_int->Apoptosis_int This compound This compound This compound->FasL activates This compound->Casp8 activates This compound->Bax upregulates This compound->Bcl2 downregulates

Fig. 1: this compound-induced apoptosis signaling pathways.

Fig. 2: this compound's anti-inflammatory mechanisms.

Experimental Protocols

To facilitate reproducibility and further investigation, this section outlines the methodologies for key experiments cited in the literature on this compound.

In Vitro Anticancer Assays

1. Cell Viability Assay (MTT Assay)

  • Cell Culture: Seed hepatocellular carcinoma cells (e.g., SMMC-7721, Bel-7402, HepG2) or triple-negative breast cancer cells (e.g., BT549, MDA-MB-231) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.[1]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for the desired duration (e.g., 48 hours).[4][5]

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

2. Apoptosis Analysis (Annexin V-FITC/PI Staining)

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).[3]

In Vitro Anti-inflammatory Assays

1. NLRP3 Inflammasome Activation Assay

  • Cell Priming: Seed bone marrow-derived macrophages (BMDMs) in 24-well plates. Prime the cells with 500 ng/mL of lipopolysaccharide (LPS) for 4 hours.[6]

  • Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound for 30 minutes.

  • NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.[6][12]

  • Supernatant Collection: Collect the cell culture supernatants.

  • IL-1β Measurement: Measure the concentration of IL-1β in the supernatants using an ELISA kit.[6]

2. Western Blot for NF-κB Pathway

  • Cell Treatment: Seed BV2 microglial cells and pre-treat with this compound for 2 hours before stimulating with 1 µg/mL LPS for 1 hour.[10]

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10][13][14]

In Vivo Models

1. Mouse Model of Acute Lung Injury (ALI)

  • Animal Model: Use male C57BL/6 mice.

  • Treatment: Administer this compound (e.g., 25 or 50 mg/kg) intraperitoneally or via oral gavage.[6]

  • ALI Induction: One hour after this compound administration, induce ALI by intratracheal instillation of LPS (5 mg/kg).[6][15]

  • Sample Collection: After a set time (e.g., 6 hours), collect bronchoalveolar lavage fluid (BALF) and lung tissues.

  • Analysis: Analyze BALF for total cell count, protein concentration, and cytokine levels (TNF-α, IL-6, IL-1β). Process lung tissues for histopathological examination (H&E staining) and myeloperoxidase (MPO) activity assay.[6][7]

2. Mouse Model of Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)

  • Animal Model: Use male DBA/1J mice.

  • CIA Induction: Immunize mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. Administer a booster immunization 21 days later.

  • Treatment: Once arthritis is established, treat mice with this compound (e.g., 20 µM) daily.[8]

  • Assessment: Monitor arthritis severity by scoring paw swelling and erythema. At the end of the study, collect joint tissues for histological analysis and measure serum levels of inflammatory cytokines.[8]

Conclusion and Future Directions

This compound is a promising natural alkaloid with a well-defined pharmacological profile encompassing anticancer, anti-inflammatory, and neuroprotective activities. Its ability to modulate multiple key signaling pathways, including apoptosis, NF-κB, and the NLRP3 inflammasome, underscores its potential as a lead compound for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers to build upon existing knowledge and further explore the therapeutic applications of this compound.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its translation into a clinical setting.

  • In-depth Mechanistic Studies: Further investigation into the direct molecular targets of this compound will provide a more comprehensive understanding of its mechanism of action.

  • Preclinical Efficacy and Safety: Rigorous evaluation in a wider range of preclinical animal models for various diseases is necessary to establish its efficacy and safety profile.

  • Structural Optimization: Medicinal chemistry efforts to synthesize more potent and selective analogs of this compound could lead to the development of next-generation therapeutics.

By continuing to explore the pharmacological intricacies of this compound, the scientific community can unlock its full potential for addressing unmet medical needs in oncology, inflammatory disorders, and neurodegenerative diseases.

References

Tabersonine (CAS: 4429-63-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabersonine, a monoterpenoid indole alkaloid with the CAS number 4429-63-4, is a natural compound of significant interest in the scientific and pharmaceutical communities.[1] Found in various medicinal plants such as Catharanthus roseus and species of the Voacanga genus, it serves as a crucial biosynthetic precursor to the potent anticancer agents vincristine and vinblastine.[2][3][4][5] Beyond its role as an intermediate, this compound itself exhibits a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and mechanisms of action of this compound, supplemented with detailed experimental protocols and visual representations of its associated signaling pathways.

Physicochemical Properties

This compound is an organic heteropentacyclic compound with a complex chemical structure.[1] Its fundamental properties are summarized in the table below, compiled from various sources.

PropertyValueSource(s)
CAS Number 4429-63-4[1][6][7][8][9]
Molecular Formula C₂₁H₂₄N₂O₂[1][2][4][7][9]
Molecular Weight 336.43 g/mol [1][4][7][9]
IUPAC Name methyl (1R,12R,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,9,13-pentaene-10-carboxylate[1]
Melting Point >65 °C (decomposes)[6], 196 °C[8][9][10][6][8][9][10]
Boiling Point ~488.7 °C (Predicted)[6][8][9]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and Ethanol. Slightly soluble in Ethanol.[3][6][7][8]
Appearance Powder[11]
UV λmax 226, 296, 329 nm[7]
Storage Store at -20°C in an inert atmosphere.[8][9]

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, making it a promising candidate for further investigation in drug development.

Anti-Cancer Activity

This compound exhibits cytotoxic activity against various cancer cell lines.[1] It has been shown to inhibit the viability and proliferation of human hepatocellular carcinoma cells (SMMC-7721 and HepG2).[12] The anti-cancer effects are mediated through the induction of apoptosis via both the mitochondrial (intrinsic) and death receptor (extrinsic) pathways.[2][12][13]

Mitochondrial Apoptosis Pathway: this compound treatment leads to a decrease in the mitochondrial membrane potential, promoting the release of cytochrome c from the mitochondria into the cytoplasm.[2][13] This is accompanied by an increased Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3.[2][12]

Death Receptor Apoptosis Pathway: The compound upregulates the expression of Fas and FasL, leading to the activation of caspase-8.[2]

This compound This compound fas_fasl ↑ Fas/FasL Expression This compound->fas_fasl bax_bcl2 ↑ Bax/Bcl-2 Ratio This compound->bax_bcl2 caspase8 ↑ Caspase-8 Activation fas_fasl->caspase8 caspase3 ↑ Cleaved Caspase-3 Activation caspase8->caspase3 mito_potential ↓ Mitochondrial Membrane Potential bax_bcl2->mito_potential cytochrome_c ↑ Cytochrome c Release mito_potential->cytochrome_c caspase9 ↑ Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 parp ↑ Cleaved PARP caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Anti-Inflammatory Activity

This compound is a selective and orally active inhibitor of the NLRP3 inflammasome.[12] It directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent oligomerization.[12] This blockage prevents the formation of the ASC speck and activation of caspase-1, thereby reducing the release of pro-inflammatory cytokines like IL-1β.[12] Furthermore, this compound can inhibit the K63-linked ubiquitination of TRAF6, which in turn blocks the NF-κB, PI3K/Akt, and p38 MAPK signaling pathways.[12] Its anti-inflammatory properties have been noted in the context of rheumatoid arthritis, where it inhibits the proliferation and inflammatory responses of fibroblast-like synoviocytes.[14]

This compound This compound nlrp3 NLRP3 This compound->nlrp3 Inhibits ATPase activity and oligomerization traf6 TRAF6 This compound->traf6 Inhibits K63-linked ubiquitination asc ASC Speck Formation nlrp3->asc caspase1 Caspase-1 Activation asc->caspase1 il1b IL-1β Release caspase1->il1b inflammation Inflammatory Response il1b->inflammation nfkb NF-κB Pathway traf6->nfkb pi3k_akt PI3K/Akt Pathway traf6->pi3k_akt p38_mapk p38 MAPK Pathway traf6->p38_mapk nfkb->inflammation pi3k_akt->inflammation p38_mapk->inflammation

Caption: Anti-inflammatory mechanisms of this compound.

Neuroprotective Activity

This compound has been investigated for its potential in treating Alzheimer's disease. It has been shown to inhibit the formation of amyloid-β (Aβ42) fibrils and can disintegrate pre-existing fibrils in vitro.[7] Surface plasmon resonance and molecular dynamics simulations suggest that this compound binds to Aβ42 oligomers, particularly in the β-sheet grooves containing aromatic and hydrophobic residues.[3]

Other Activities

This compound has also been reported to possess hypotensive, hypoglycemic, and diuretic activities.[6][15][16]

Biosynthesis of Vindoline

This compound is a key intermediate in the biosynthesis of vindoline, a precursor to vinblastine. The conversion of this compound to vindoline is a seven-step enzymatic pathway that has been successfully engineered in yeast.[17][18][19]

This compound This compound step1 16-Hydroxythis compound This compound->step1 T16H step2 16-Methoxythis compound step1->step2 16OMT step3 3-Hydroxy-16-methoxy- 2,3-dihydrothis compound step2->step3 T3O, T3R step4 ... step3->step4 vindoline Vindoline step4->vindoline start Cell Culture with This compound Treatment harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in Dark stain->incubate analyze Flow Cytometry Analysis incubate->analyze

References

The Diverse Biological Activities of Terpene Indole Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Terpene indole alkaloids (TIAs) represent a large and structurally diverse class of natural products that have garnered significant attention in the scientific community for their wide range of potent biological activities. This technical guide provides an in-depth overview of the core biological activities of TIAs, with a focus on their anticancer, neuroprotective, and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in this field.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of selected terpene indole alkaloids, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Selected Terpene Indole Alkaloids

CompoundCancer Cell LineAssayIC50 (µM)Reference(s)
VincristineA549 (Lung)MTT Assay0.04[1]
VincristineMCF-7 (Breast)CCK-8 Assay0.007371[2]
VincristineVCR/MCF7 (Vincristine-resistant Breast)CCK-8 Assay10.574[2]
VincristineSY5Y (Neuroblastoma)MTT Assay0.0016[1]
HirsutineMDA-MB-453 (HER2-positive Breast)Not Specified~10Not Specified
Melosine BHL-60 (Leukemia)MTT Assay1.6[3]
Melosine BSMMC-7721 (Hepatoma)MTT Assay3.2[3]
Melosine BA-549 (Lung)MTT Assay2.5[3]
Melosine BMCF-7 (Breast)MTT Assay8.1[3]
Melosine BSW480 (Colon)MTT Assay4.3[3]
Taberdivarine EHeLa (Cervical)MTT Assay1.42[4]
Taberdivarine ESW480 (Colon)MTT Assay1.57[4]
Taberdivarine DMCF-7 (Breast)MTT Assay2.84[4]
Compound from Rhazya strictaMCF-7 (Breast)MTT Assay5.1 ± 0.10[5]
Compound from Rhazya strictaHepG2 (Hepatoma)MTT Assay5.1 ± 0.28[5]
Compound from Rhazya strictaHeLa (Cervical)MTT Assay3.1 ± 0.17[5]
Melodinines Y1VariousNot Specified0.5 - 15.2[6]

Table 2: Neuroprotective and Related Activities of Selected Terpene Indole Alkaloids

CompoundBiological Target/AssayActivityValue (µM)Reference(s)
Melodicochine A6-OHDA-induced cell death in SH-SY5Y cellsEC500.72 ± 0.06[7]
Known Alkaloids (2-8) from Melodinus cochinchinensis6-OHDA-induced cell death in SH-SY5Y cellsEC500.89 - 17.89[7]
Catharanthus roseus alkaloids (Compounds 6-8)Cav3.1 low voltage-gated calcium channel inhibitionIC5011.83 - 14.54[8]
Crinum latifolium alkaloidsAcetylcholinesterase (AChE) inhibitionIC5032.65 - 212.76Not Specified

Table 3: Antimicrobial Activity of Selected Terpene Indole Alkaloids

CompoundMicroorganismAssayMIC (µM)MBC (µM)Reference(s)
Monoterpene Indole Alkaloid Azine Derivatives (1-6)Helicobacter pyloriBroth Microdilution10 - 20-Not Specified
Vobasinyl-iboga type bisindole alkaloid (7)Helicobacter pyloriBroth Microdilution10 - 20-Not Specified
Compound 2 from T. elegansHelicobacter pyloriBroth Microdilution-20Not Specified
Compound 3 from T. elegansHelicobacter pyloriBroth Microdilution-20Not Specified
Compound 6 from T. elegansHelicobacter pyloriBroth Microdilution-20Not Specified

Table 4: Cytotoxicity of Monoterpene Indole Alkaloids on Normal Cells

CompoundCell LineAssayCC50 (µM)Reference(s)
Monoterpene Indole Alkaloid Derivatives (1-7)VERO (Monkey Kidney Epithelial)MTT Assay> MIC values[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biological activity of terpene indole alkaloids.

Anticancer Activity Assays

2.1.1. MTT Cell Viability Assay

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2, HeLa) are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The terpene indole alkaloids are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Neuroprotective Activity Assays

2.2.1. Neuroprotective Effect against 6-Hydroxydopamine (6-OHDA)-Induced Cell Death in SH-SY5Y Cells

This assay evaluates the potential of compounds to protect neuronal cells from oxidative stress-induced apoptosis.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 2 hours).

  • Induction of Cell Death: After pre-treatment, the medium is replaced with a medium containing 6-OHDA (e.g., 50 µM) and the test compounds, and the cells are incubated for another 24 hours.

  • Cell Viability Assessment: Cell viability is determined using the MTT assay as described in section 2.1.1.

  • Data Analysis: The neuroprotective effect is expressed as the percentage of cell viability in the presence of the compound and 6-OHDA compared to the cells treated with 6-OHDA alone. The EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect) is calculated.

Antimicrobial Activity Assays

2.3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and the lowest concentration that results in microbial death.

  • Inoculum Preparation: A suspension of the test microorganism (e.g., Helicobacter pylori) is prepared in a suitable broth (e.g., Mueller-Hinton broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: The terpene indole alkaloids are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium. The plates are incubated, and the MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

2.3.2. Anti-biofilm Activity Assay

This assay assesses the ability of compounds to inhibit the formation of microbial biofilms.

  • Biofilm Formation: The test microorganism is cultured in a 96-well plate in the presence of various concentrations of the terpene indole alkaloids. The plate is incubated for a period sufficient for biofilm formation (e.g., 24-48 hours).

  • Planktonic Cell Removal: After incubation, the planktonic (free-floating) cells are gently removed by washing the wells with a sterile buffer (e.g., PBS).

  • Biofilm Staining: The remaining biofilm is stained with a solution such as 0.1% crystal violet for 15 minutes.

  • Excess Stain Removal: The excess stain is removed by washing with water.

  • Stain Solubilization: The bound stain is solubilized with a solvent such as 30% acetic acid or ethanol.

  • Absorbance Measurement: The absorbance of the solubilized stain is measured at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of terpene indole alkaloids.

Signaling Pathway Diagrams

MAPK_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Stress_Stimuli Stress Stimuli (e.g., UV, inflammatory cytokines) ASK1 ASK1 Stress_Stimuli->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis Hirsutine Hirsutine Hirsutine->p38_MAPK activates

Caption: Hirsutine activates the p38 MAPK pathway, leading to apoptosis.

Vincristine_Cell_Cycle_Arrest Vincristine Vincristine Tubulin Tubulin Dimers Vincristine->Tubulin binds to Microtubule_Polymerization Microtubule Polymerization Vincristine->Microtubule_Polymerization inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Metaphase Metaphase Mitotic_Spindle->Metaphase Anaphase Anaphase Mitotic_Spindle->Anaphase Metaphase->Anaphase Cell_Cycle_Arrest Cell Cycle Arrest (M-phase) Metaphase->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Vincristine inhibits microtubule polymerization, leading to M-phase cell cycle arrest and apoptosis.

Experimental Workflow Diagrams

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (24h) seed_cells->incubate_overnight add_compound Add varying concentrations of Terpene Indole Alkaloid incubate_overnight->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT solution (5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso measure_absorbance Measure absorbance (570 nm) add_dmso->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

MIC_Workflow start Start prepare_inoculum Prepare microbial inoculum (0.5 McFarland) start->prepare_inoculum serial_dilution Perform serial dilutions of alkaloid in broth start->serial_dilution inoculate_wells Inoculate wells with microbial suspension prepare_inoculum->inoculate_wells serial_dilution->inoculate_wells incubate_plate Incubate plate (24-48h) inoculate_wells->incubate_plate observe_growth Observe for visible growth incubate_plate->observe_growth determine_mic Determine MIC (lowest concentration with no growth) observe_growth->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Terpene indole alkaloids continue to be a promising source of lead compounds for the development of new therapeutics. Their diverse biological activities, spanning anticancer, neuroprotective, and antimicrobial effects, underscore their potential in addressing a range of human diseases. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of natural products. Further investigation into the mechanisms of action and structure-activity relationships of TIAs will be crucial for the rational design and development of novel and effective drugs.

References

Tabersonine's Central Role in Catharanthus roseus Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of tabersonine, a critical branch-point intermediate in the biosynthesis of terpenoid indole alkaloids (TIAs) in Catharanthus roseus (the Madagascar periwinkle). We will explore its biosynthetic origins, its function as a precursor to high-value alkaloids like vindoline, the enzymatic machinery governing its transformations, and the experimental methodologies used to elucidate these complex pathways.

Introduction: The Significance of Catharanthus roseus and TIAs

Catharanthus roseus is a medicinal plant renowned for its production of over 100 distinct TIAs.[1][2][3] These specialized metabolites are integral to the plant's defense mechanisms and possess significant pharmacological properties.[1] Most notably, the dimeric alkaloids vinblastine and vincristine, derived from the monomeric precursors catharanthine and vindoline, are indispensable chemotherapeutic agents used in the treatment of various cancers.[1][4][5] However, these valuable compounds accumulate in trace amounts within the plant, making their extraction costly and subject to supply chain vulnerabilities.[5][6][7]

This challenge has driven extensive research into the TIA biosynthetic pathway to enable metabolic engineering and synthetic biology approaches for improved production.[2][8] At the heart of this intricate metabolic network lies This compound , an aspidosperma-type alkaloid that serves as a crucial hub, directing metabolic flux towards distinct classes of TIAs in an organ-specific manner.[9][10] Understanding the fate of this compound is paramount to manipulating the TIA pathway for the enhanced production of desired pharmaceutical precursors.

The Biosynthesis and Central Role of this compound

This compound itself is the product of a multi-enzyme pathway that begins with the condensation of tryptamine (from the shikimate pathway) and secologanin (from the methylerythritol phosphate pathway). This reaction, catalyzed by strictosidine synthase, forms strictosidine, the common precursor to all TIAs.[11] A series of complex, enzyme-catalyzed reactions then convert strictosidine into this compound and its isomer, catharanthine.[12][13]

Once synthesized, this compound does not simply accumulate; it is positioned at a critical metabolic fork, where its subsequent modification dictates the profile of alkaloids produced in different plant organs.[1][9]

  • In Leaves: this compound is primarily channeled into the seven-step biosynthesis of vindoline , a major alkaloid in aerial tissues and a necessary precursor for vinblastine.[1][9][14]

  • In Roots: this compound is directed towards other alkaloid classes, including lochnericine and hörhammericine , through distinct enzymatic modifications such as hydroxylation and epoxidation at different positions.[1][9][15]

This organ-dependent metabolism highlights the sophisticated spatial regulation of the TIA pathway within the plant.

Caption: High-level overview of this compound's central position in TIA metabolism.

Enzymatic Conversion Pathways of this compound

The metabolic fate of this compound is determined by a suite of highly specific enzymes whose expression is tightly regulated. The pathways are spatially segregated, with the vindoline pathway being predominant in leaves and other pathways active in the roots.

The Vindoline Biosynthetic Pathway (Leaves)

In the leaf epidermis, this compound is converted to vindoline through a well-characterized seven-step enzymatic cascade.[5][6][9][14] This pathway involves hydroxylations, methylations, oxygenation, reduction, and acetylation.

  • This compound 16-hydroxylase (T16H): This cytochrome P450 monooxygenase initiates the pathway by hydroxylating this compound at the C-16 position.[1][16][17] Two isoforms, T16H1 (CYP71D12) and T16H2 (CYP71D351), have been identified, with T16H2 being the primary enzyme in leaves.[17]

  • 16-hydroxythis compound-O-methyltransferase (16OMT): This enzyme methylates the hydroxyl group at C-16 to produce 16-methoxythis compound.[4][14] Both T16H and 16OMT are localized to the leaf epidermis.[4][5]

  • This compound 3-oxygenase (T3O): A cytochrome P450 (CYP71D1V2) that, in concert with T3R, facilitates the formation of a 3-hydroxy intermediate.[5][18][19]

  • This compound 3-reductase (T3R): An alcohol dehydrogenase that reduces the product of the T3O-catalyzed reaction to form 3-hydroxy-16-methoxy-2,3-dihydrothis compound.[5][18][19] The coupled action of T3O and T3R is essential.[5]

  • N-methyltransferase (NMT): Catalyzes the N-methylation of the indole nitrogen, producing desacetoxyvindoline.[1][20]

  • Deacetoxyvindoline 4-hydroxylase (D4H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates desacetoxyvindoline at the C-4 position.[1][14]

  • Deacetylvindoline-4-O-acetyltransferase (DAT): The terminal enzyme, which acetylates the C-4 hydroxyl group to yield the final product, vindoline.[1][14]

The final steps of this pathway, catalyzed by D4H and DAT, occur in specialized laticifer and idioblast cells of the leaf mesophyll, indicating that pathway intermediates must be transported from the epidermis.[4][5][19]

Root-Specific Alkaloid Pathways

In the roots, this compound is metabolized differently, leading to a distinct set of alkaloids.

  • Lochnericine Biosynthesis: This pathway is initiated by the stereoselective C6,C7-epoxidation of this compound, catalyzed by This compound 6,7-Epoxidase (TEX) .[9] Two isoforms, TEX1 and TEX2, have been identified; TEX1 is expressed predominantly in roots, while TEX2 is found in aerial organs.[9]

  • Hörhammericine and other derivatives: The enzyme This compound 19-hydroxylase (T19H) hydroxylates this compound at the C-19 position.[1][10] This intermediate can then be further modified, for example by an acetyltransferase, to produce alkaloids like 19-O-acetylhörhammericine.[9][10]

pathway cluster_vindoline Vindoline Pathway (Leaves) cluster_root Root-Specific Pathways This compound This compound HTab 16-Hydroxythis compound This compound->HTab T16H Loch Lochnericine This compound->Loch TEX1 HTab19 19-Hydroxythis compound This compound->HTab19 T19H MTab 16-Methoxythis compound HTab->MTab 16OMT HMTab 3-Hydroxy-16-methoxy- 2,3-dihydrothis compound MTab->HMTab T3O + T3R DVind Desacetoxyvindoline HMTab->DVind NMT ADVind Deacetylvindoline DVind->ADVind D4H Vindoline Vindoline ADVind->Vindoline DAT Hor Hörhammericine & derivatives HTab19->Hor Acetylation, etc.

Caption: Major enzymatic pathways originating from the this compound metabolic hub.

Quantitative Data on this compound Metabolism

Quantitative analysis is crucial for understanding metabolic flux and identifying rate-limiting steps for engineering efforts. The following tables summarize key quantitative findings from the literature.

Table 1: Metabolite Production via Engineered Pathways

System Precursor Fed Key Genes Engineered Product Titer/Yield Reference
Saccharomyces cerevisiae This compound 7-gene vindoline pathway Vindoline 266 mg/L (88% yield) [6]
S. cerevisiae This compound 7-gene vindoline pathway Vindoline 1.1 mg/L [21]
Nicotiana benthamiana Strictosidine TS, and upstream enzymes This compound ~10 ng/g frozen tissue [12]
C. roseus hairy roots Endogenous T16H + 16OMT overexpression 16-methoxythis compound Significant increase [15]

| C. roseus hairy roots | Endogenous | TDC + ASα overexpression | Tryptamine | Up to 6-fold increase |[22] |

Table 2: Impact of Gene Silencing and Mutation on Metabolism

Method Target Gene Plant/System Key Finding Reference
Virus-Induced Gene Silencing (VIGS) CYP71D351 (T16H2) C. roseus leaves Reduced vindoline accumulation [17]

| EMS Mutagenesis | this compound 3-Reductase (T3R) | C. roseus plant | 95% reduction in T3R biochemical activity; accumulation of this compound-2,3-epoxide |[18][23] |

Experimental Protocols

The elucidation of this compound's metabolic role relies on a combination of genetic, biochemical, and analytical techniques.

Protocol for Metabolite Analysis by HPLC/LC-MS

This protocol provides a general workflow for the extraction and analysis of TIAs from C. roseus tissues.

  • Sample Preparation: Freeze fresh plant material (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: Transfer a known mass of powdered tissue (e.g., 100 mg) to a microcentrifuge tube. Add a suitable volume of extraction solvent (e.g., 1 mL of 80% methanol).

  • Homogenization: Vortex the mixture vigorously for 1 minute, then sonicate for 30 minutes in a water bath.

  • Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Inject the filtered extract onto an HPLC or LC-MS system. A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a modifier like 0.1% formic acid, is used for separation.

    • Detection: A UV detector (monitoring at wavelengths such as 280 nm and 330 nm) or a mass spectrometer (for mass identification and fragmentation analysis) is used for detection and quantification against authentic standards.[24][25]

Protocol for Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful technique for studying gene function by transiently suppressing the expression of a target gene.[5]

Caption: Experimental workflow for Virus-Induced Gene Silencing (VIGS) in C. roseus.
Protocol for Recombinant Enzyme Assays

Biochemical characterization of enzymes like T16H or TEX1 requires expressing them in a heterologous system and testing their activity in vitro.

  • Gene Cloning and Expression: The coding sequence of the target enzyme is cloned into an expression vector (e.g., for E. coli or yeast). The recombinant protein is then expressed and purified.

  • Assay Mixture Preparation: In a microcentrifuge tube, combine a buffered solution (e.g., potassium phosphate buffer, pH 7.5), the purified recombinant enzyme, and necessary cofactors. For cytochrome P450s like T16H, this includes an NADPH-P450 reductase and NADPH.

  • Reaction Initiation: Start the reaction by adding the substrate (e.g., this compound).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

  • Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex to extract the alkaloids into the organic phase.

  • Analysis: Evaporate the organic solvent, resuspend the residue in methanol, and analyze the product formation using LC-MS, comparing the results to authentic standards.[9][16]

Conclusion and Future Outlook

This compound stands as a linchpin in the complex metabolic network of Catharanthus roseus. Its conversion is a masterfully regulated process that dictates the production of a diverse array of pharmacologically important alkaloids in a spatially distinct manner. The complete elucidation of the seven-step pathway from this compound to vindoline represents a landmark achievement in plant biochemistry and opens the door for advanced metabolic engineering.[5][19]

By leveraging the knowledge of the enzymes that control this compound's fate—such as T16H in leaves and TEX1 in roots—researchers can now rationally design strategies to channel metabolic flux towards desired products. The successful production of vindoline from this compound in engineered yeast at high titers is a testament to the power of this approach and paves the way for a stable, scalable, and sustainable supply of critical anticancer drug precursors.[6][21] Future work will likely focus on optimizing these microbial factories, discovering novel transporters that shuttle intermediates between cellular compartments, and further unraveling the transcriptional regulation that governs this pivotal metabolic hub.

References

Investigating Tabersonine: A Technical Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tabersonine is a naturally occurring terpene indole alkaloid predominantly isolated from plants of the Apocynaceae family, such as Catharanthus roseus (Madagascar periwinkle) and species within the Voacanga genus.[1][2] Traditionally, plants containing this compound have been used in various medicinal systems for their anti-diabetic and anti-inflammatory properties.[3][4] In modern pharmacology, this compound has garnered significant attention as a versatile phytochemical with a broad spectrum of activities, including anti-cancer, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][5][6][7] It also serves as a crucial precursor in the biosynthesis of the potent anti-cancer drug vindoline.[8][9][10] This technical guide provides an in-depth overview of this compound's mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in exploring its therapeutic potential.

Pharmacological Activities and Mechanisms of Action

This compound exerts its biological effects by modulating multiple key signaling pathways implicated in the pathophysiology of various diseases.

Oncology

This compound has demonstrated significant anti-tumor activity, particularly against hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC).[1][11][12] Its primary mechanism involves the induction of apoptosis through the simultaneous activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][13][14]

Mechanism of Action in Cancer Cells:

  • PI3K/Akt Pathway Inhibition : this compound inhibits the phosphorylation of Akt, a critical node in the PI3K/Akt signaling pathway that promotes cancer cell survival and proliferation.[1]

  • Mitochondrial Apoptosis Pathway : It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This is accompanied by an increased Bax/Bcl-2 ratio, which further promotes apoptosis.[1][13]

  • Death Receptor Apoptosis Pathway : The compound upregulates the expression of Fas and its ligand (FasL), activating the death receptor pathway and leading to the cleavage of caspase-8.[1]

  • Caspase Activation : Both pathways converge on the activation of executioner caspases, such as Caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP), culminating in programmed cell death.[1]

  • Chemosensitization : In TNBC, this compound enhances sensitivity to cisplatin by downregulating Aurora kinase A (AURKA) and suppressing the epithelial-mesenchymal transition (EMT).[11][12]

G cluster_death_receptor Death Receptor Pathway cluster_mitochondrial Mitochondrial Pathway This compound This compound akt Akt This compound->akt Inhibits Phosphorylation fas_fasl Fas / FasL This compound->fas_fasl Upregulates bax Bax This compound->bax Increases ratio bcl2 Bcl-2 This compound->bcl2 Decreases ratio p_akt p-Akt (Inactive) akt->bcl2 Promotes caspase8 Caspase-8 fas_fasl->caspase8 Activates bid Bid caspase8->bid Cleaves bid->bax Activates cytochrome_c Cytochrome c bax->cytochrome_c Promotes Release from Mitochondria bcl2->cytochrome_c Inhibits caspase3 Caspase-3 cytochrome_c->caspase3 Activates parp PARP caspase3->parp Cleaves apoptosis Apoptosis parp->apoptosis Induces

Caption: Anti-cancer signaling pathways of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 Value (µM) Exposure Time (h) Reference
SMMC7721 Hepatocellular Carcinoma 7.89 ± 1.2 24 [1]
Bel7402 Hepatocellular Carcinoma 5.07 ± 1.4 24 [1]
HepG2 Hepatocellular Carcinoma 12.39 ± 0.7 24 [1]
BT549 Triple-Negative Breast Cancer 18.1 48 [11][12]

| MDA-MB-231 | Triple-Negative Breast Cancer | 27.0 | 48 |[11][12] |

Anti-Inflammatory and Immunomodulatory Effects

This compound exhibits potent anti-inflammatory activity across various models, including rheumatoid arthritis (RA), acute lung injury (ALI), and neuroinflammation, by targeting multiple inflammatory cascades.[3][5][6]

Mechanism of Action in Inflammation:

  • NF-κB and MAPK Inhibition : In models of ALI and neuroinflammation, this compound suppresses the production of pro-inflammatory mediators (TNF-α, IL-6, IL-1β, iNOS) by inhibiting the NF-κB and p38 MAPK signaling pathways.[5][6][15] This is achieved by reducing the K63-linked polyubiquitination of TRAF6, an upstream activator.[5][16]

  • PI3K/Akt Pathway Inhibition : In rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), this compound inhibits proliferation, migration, and invasion by suppressing the PI3K-Akt signaling pathway.[3]

  • NLRP3 Inflammasome Inhibition : this compound is a direct inhibitor of the NLRP3 inflammasome.[16] It binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent assembly, which blocks caspase-1 activation and IL-1β secretion.[16][17] The IC50 for NLRP3-mediated IL-1β production in bone marrow-derived macrophages (BMDMs) is 0.71 µM.[16][17]

  • JAK/STAT Pathway Inhibition : It can also alleviate LPS-induced ALI by inhibiting the JAK1/STAT3 signaling pathway, thereby reducing inflammation and apoptosis.[18]

G cluster_nfkb NF-κB / MAPK Pathway cluster_nlrp3 NLRP3 Inflammasome Pathway This compound This compound traf6 TRAF6 This compound->traf6 Inhibits Ubiquitination nlrp3 NLRP3 This compound->nlrp3 Inhibits Activation lps LPS tlr4 TLR4 lps->tlr4 tlr4->traf6 p38 p38 MAPK traf6->p38 nfkb NF-κB traf6->nfkb pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) p38->pro_inflammatory nfkb->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation nlrp3_stimuli NLRP3 Stimuli (e.g., ATP, Nigericin) nlrp3_stimuli->nlrp3 asc ASC nlrp3->asc Recruits pro_caspase1 Pro-Caspase-1 asc->pro_caspase1 Recruits caspase1 Caspase-1 pro_caspase1->caspase1 Cleavage pro_il1b Pro-IL-1β caspase1->pro_il1b Cleaves il1b IL-1β pro_il1b->il1b il1b->inflammation

Caption: Anti-inflammatory signaling pathways of this compound.
Cardiovascular Effects

This compound demonstrates protective effects against pathological cardiac remodeling and dysfunction induced by hypertension.[7]

Mechanism of Action in Cardiovascular System:

  • TAK1 Inhibition : The primary cardioprotective mechanism involves the direct targeting and inhibition of TGF-β-activated kinase 1 (TAK1). By preventing TAK1 ubiquitination and phosphorylation, this compound blocks downstream inflammatory signaling through NF-κB and JNK/P38 MAPK.[7]

  • Calcium Antagonism : Studies on its analogue, tabernanthine, suggest a complex cardiovascular mechanism that may involve calcium antagonist action, contributing to its bradycardic and hypotensive effects.[19]

G This compound This compound tak1 TAK1 This compound->tak1 Inhibits Activation angii Angiotensin II angii->tak1 jnk_p38 JNK / p38 MAPK tak1->jnk_p38 nfkb NF-κB tak1->nfkb cardiac_inflammation Cardiac Inflammation jnk_p38->cardiac_inflammation nfkb->cardiac_inflammation cardiac_fibrosis Cardiac Fibrosis cardiac_inflammation->cardiac_fibrosis remodeling Pathological Cardiac Remodeling & Dysfunction cardiac_fibrosis->remodeling G cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Isolation & Purification of this compound invitro In Vitro Screening start->invitro invivo In Vivo Validation invitro->invivo Promising Results viability Cell Viability (MTT) end Lead Compound for Development invivo->end Confirmed Efficacy & Safety Profile model Animal Model (e.g., Xenograft) apoptosis Apoptosis (Annexin V) viability->apoptosis mechanism Mechanism (Western Blot) apoptosis->mechanism efficacy Efficacy (Tumor Growth) model->efficacy toxicity Toxicity (Body Weight) efficacy->toxicity

References

Methodological & Application

Asymmetric Synthesis of Aspidosperma Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Aspidosperma family of alkaloids, a large group of structurally complex natural products, has captivated synthetic chemists for decades due to their significant biological activities and intricate molecular architectures. Their potent therapeutic potential has driven the development of numerous innovative and elegant strategies for their asymmetric synthesis. This document provides detailed application notes and experimental protocols for key methodologies in the asymmetric synthesis of Aspidosperma alkaloids, focusing on enabling researchers to replicate and build upon these cutting-edge synthetic routes.

Key Strategic Approaches to the Aspidosperma Core

The construction of the pentacyclic core of Aspidosperma alkaloids, often featuring a challenging all-carbon quaternary center, has been the focal point of extensive synthetic efforts. Several powerful strategies have emerged, each with its own set of advantages.

A popular and effective method involves the use of Diels-Alder reactions to construct the C and D rings of the alkaloid core. This approach allows for the early introduction of stereocenters with a high degree of control.[1][2] Another powerful strategy is the palladium-catalyzed enantioselective allylic substitution , which has been successfully employed to set the key stereochemistry in the total synthesis of (−)-aspidospermidine.[3][4] More recently, photoredox-initiated cascade reactions , such as the [2+2]/retro-Mannich sequence, have provided a novel and efficient entry to the tetracyclic core of these alkaloids.[5] Furthermore, divergent synthetic strategies have been developed to access a variety of Aspidosperma alkaloids from a common intermediate, showcasing the efficiency of modern synthetic planning.[6][7][8]

The following sections will delve into the detailed experimental protocols for some of these key transformations, along with tabulated data summarizing their efficiency and stereoselectivity.

Data Presentation: A Comparative Overview of Key Synthetic Transformations

The following tables summarize the quantitative data for key reactions in the asymmetric synthesis of various Aspidosperma alkaloids, allowing for a direct comparison of different methodologies.

Alkaloid Target Key Reaction Catalyst/Reagent Yield (%) e.e. (%) / d.r. Reference
(+)-VincadifformineIntermolecular [4+2] CycloadditionChiral Oxazaborolidine8595% e.e.[6]
(-)-QuebrachamineIntermolecular [4+2] CycloadditionChiral Oxazaborolidine8595% e.e.[6]
(+)-AspidospermidineIntermolecular [4+2] CycloadditionChiral Oxazaborolidine8595% e.e.[6]
(-)-AspidospermineIntermolecular [4+2] CycloadditionChiral Oxazaborolidine8595% e.e.[6]
(-)-PyrifolidineIntermolecular [4+2] CycloadditionChiral Oxazaborolidine8595% e.e.[6]
(+)-TabersonineEnantioselective Diels-Alder(S)-(-)-2-(diphenylmethyl)pyrrolidine9095% e.e.[1][2]
(-)-AspidospermidinePd-catalyzed Allylic SubstitutionPd(OAc)2 / (R,R)-Trost Ligand7591% e.e.[4]
(±)-Aspidospermidine[2+2]/retro-Mannich CascadeRu(bpy)3Cl2 / Visible Light68N/A[5]
(±)-Limaspermidine[2+2]/retro-Mannich CascadeRu(bpy)3Cl2 / Visible Light68N/A[5]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in the literature.

Protocol 1: Enantioselective Diels-Alder Reaction for the Synthesis of the Aspidosperma Core (Aubé Strategy)

This protocol describes the key enantioselective Diels-Alder reaction used in the synthesis of (+)-Tabersonine.[1][2]

Reaction: [4+2] cycloaddition of 1,3-cyclohexadiene and methyl acrylate.

Materials:

  • 1,3-Cyclohexadiene

  • Methyl acrylate

  • (S)-(-)-2-(Diphenylmethyl)pyrrolidine (catalyst)

  • Trifluoroacetic acid (co-catalyst)

  • Dichloromethane (CH2Cl2), freshly distilled

  • Argon atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add (S)-(-)-2-(diphenylmethyl)pyrrolidine (0.2 equiv.) and freshly distilled dichloromethane.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add trifluoroacetic acid (0.2 equiv.) to the solution.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add 1,3-cyclohexadiene (1.0 equiv.) to the reaction mixture.

  • In a separate flask, dissolve methyl acrylate (1.2 equiv.) in dichloromethane and add it dropwise to the reaction mixture over a period of 30 minutes.

  • Stir the reaction at -78 °C for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cycloadduct.

Expected Outcome: The desired endo cycloadduct is obtained in high yield (typically >90%) and high enantiomeric excess (typically >95% e.e.).

Protocol 2: Palladium-Catalyzed Enantioselective Allylic Substitution

This protocol details the key stereochemistry-defining step in the total synthesis of (−)-aspidospermidine.[4]

Reaction: Intramolecular C-3 alkenylation of an indole derivative.

Materials:

  • Indole-tethered allylic carbonate substrate

  • Palladium(II) acetate (Pd(OAc)2) (catalyst precursor)

  • (R,R)-Trost ligand (chiral ligand)

  • 1,8-Diazabicycloundec-7-ene (DBU) (base)

  • Toluene, anhydrous

  • Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)2 (0.05 equiv.) and the (R,R)-Trost ligand (0.06 equiv.).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • In a separate flask, dissolve the indole-tethered allylic carbonate substrate (1.0 equiv.) in anhydrous toluene.

  • Add the substrate solution to the catalyst mixture.

  • Add DBU (1.5 equiv.) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the cyclized product.

Expected Outcome: The desired pentacyclic product is obtained in good yield (typically around 75%) and high enantiomeric excess (typically >90% e.e.).

Protocol 3: Divergent Synthesis from a Common Intermediate (Wang Strategy)

This protocol outlines the general procedure for the divergent synthesis of various Aspidosperma alkaloids from a common tricyclic ketone intermediate.[6][7]

Common Intermediate: A chiral tricyclic ketone containing the C and D rings of the Aspidosperma core.

General Procedure for Elaboration:

  • Fischer Indole Synthesis: The tricyclic ketone is subjected to a Fischer indole synthesis with an appropriately substituted phenylhydrazine to construct the A and B rings, forming the pentacyclic core.

  • Functional Group Interconversion: The resulting pentacyclic intermediate can then be subjected to a series of functional group interconversions to access different Aspidosperma alkaloids.

    • For (+)-Aspidospermidine: Reduction of the ketone and ester functionalities.

    • For (-)-Aspidospermine: Reduction of the ketone, followed by N-acetylation and subsequent reduction of the amide.

    • For (+)-Vincadifformine: Introduction of a double bond via elimination.

    • For (-)-Quebrachamine: Ring-opening of the D-ring.

Detailed Protocol for Fischer Indole Synthesis:

  • To a solution of the tricyclic ketone (1.0 equiv.) in ethanol, add the desired phenylhydrazine hydrochloride (1.2 equiv.) and a catalytic amount of sulfuric acid.

  • Heat the reaction mixture at reflux for 4 hours.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pentacyclic indole derivative.

Visualizations of Key Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.

Asymmetric_Diels_Alder_Strategy A 1,3-Cyclohexadiene + Methyl Acrylate C [4+2] Cycloaddition A->C B Chiral Oxazaborolidine Catalyst B->C Catalyzes D Tetracyclic Core (High e.e.) C->D E Further Elaboration D->E F Aspidosperma Alkaloid (e.g., (+)-Tabersonine) E->F

Caption: Enantioselective Diels-Alder approach to the Aspidosperma core.

Pd_Catalyzed_Allylic_Substitution A Indole-tethered Allylic Carbonate C Intramolecular Allylic Substitution A->C B Pd(OAc)2 + Chiral Ligand B->C Catalyzes D Pentacyclic Core (High e.e.) C->D E Final Steps D->E F (-)-Aspidospermidine E->F Divergent_Synthesis_Strategy cluster_core Core Synthesis cluster_elaboration Divergent Elaboration A Chiral Starting Material B Key Asymmetric Reaction (e.g., [4+2] Cycloaddition) A->B C Common Tricyclic Ketone Intermediate B->C D (+)-Aspidospermidine C->D Reduction E (-)-Aspidospermine C->E N-Acylation, Reduction F (+)-Vincadifformine C->F Elimination G (-)-Quebrachamine C->G Ring Opening

References

Application Notes and Protocols for the HPLC Quantitative Determination of Tabersonine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tabersonine is a naturally occurring indole alkaloid found in various medicinal plants, notably from the Apocynaceae family. It serves as a crucial precursor in the biosynthesis of several pharmacologically significant alkaloids, including the anti-cancer agent vindoline. Accurate and precise quantification of this compound is essential for quality control of raw materials, optimization of biosynthetic pathways in metabolic engineering, and pharmacokinetic studies. This document provides detailed protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for enhanced sensitivity and selectivity.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in purified extracts and formulations where the concentration is relatively high.

1.1. Experimental Protocol: HPLC-UV

1.1.1. Chromatographic Conditions

A reversed-phase HPLC method has been developed for the quantitative determination of this compound.[1][2] The use of amine modifiers in the mobile phase helps to reduce peak tailing by masking silanol groups in the stationary phase.[1][2]

ParameterCondition
Column Nucleosil C8, 5 µm (250 x 4.6 mm I.D.)
Mobile Phase Methanol:Acetonitrile:Water (25:5:70, v/v/v) containing 0.5% Dibutylamine (DBA) and 0.2% Diethylamine (DEA)
pH Adjusted to 3.22 ± 0.2
Flow Rate 1.0 mL/min
Detection Wavelength 228 nm
Injection Volume 20 µL
Column Temperature Ambient

1.1.2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (from Plant Material):

    • Grind the plant material (e.g., Voacanga africana beans) to a fine powder.[3]

    • Extract 100 g of the powdered material with 1 L of 1% aqueous sulfuric acid by stirring overnight.[3]

    • Separate the acidic extract from the plant material.[3]

    • Add 100 g of sodium chloride to the acid extract and let it sit overnight.[3]

    • Extract the solution with chloroform.[3]

    • Dry the chloroform layer with magnesium sulfate and evaporate to dryness.[3]

    • Reconstitute the crude extract in a known volume of mobile phase and filter through a 0.45 µm syringe filter before injection.

1.2. Method Validation Summary

The following table summarizes typical validation parameters for an HPLC-UV method for this compound quantification.

ParameterTypical Results
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity and is ideal for quantifying low levels of this compound in complex biological matrices such as yeast cultures or plasma.[4]

2.1. Experimental Protocol: UPLC-MS/MS

2.1.1. Chromatographic and Mass Spectrometric Conditions

An ultra-performance liquid chromatography/mass spectrometry method can be used to simultaneously quantify this compound and other indole alkaloids.[5]

ParameterCondition
Column Acquity UPLC® C18 or equivalent (e.g., 1.7 µm, 2.1 x 50 mm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition Precursor Ion (m/z): 337.2Product Ion (m/z): 144.1 (Quantifier), 158.1 (Qualifier)

2.1.2. Standard and Sample Preparation

  • Standard Stock and Working Solutions: Prepare as described for the HPLC-UV method, but use methanol as the diluent.

  • Sample Preparation (from Yeast Culture):

    • Harvest yeast cells and suspend them in a biotransformation buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA).[6]

    • Basify the buffer and extract with an equal volume of ethyl acetate.[6]

    • Evaporate the ethyl acetate layer to dryness.[6]

    • Reconstitute the residue in methanol for UPLC-MS/MS analysis.[6]

2.2. Method Validation Summary

The following table summarizes typical validation parameters for a UPLC-MS/MS method for this compound quantification.

ParameterTypical Results
Linearity (r²) ≥ 0.995
Range 1 - 5000 ng/mL[5]
Precision (%RSD) < 15%[5]
Accuracy (% Recovery) 85 - 115%[5]
Limit of Detection (LOD) ~0.1 ng/mL[5]
Limit of Quantification (LOQ) ~0.5 ng/mL[5]

3. Visualizations

3.1. Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material / Yeast Culture Extraction Extraction Sample->Extraction Filtration Filtration / Reconstitution Extraction->Filtration HPLC HPLC System Filtration->HPLC Inject Standard This compound Reference Standard Dilution Serial Dilution Standard->Dilution Dilution->HPLC Inject Column C8/C18 Column HPLC->Column Detector UV or MS/MS Detector Column->Detector Chromatogram Peak Integration Detector->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for the quantitative determination of this compound by HPLC.

3.2. Biosynthetic Pathway of Vindoline from this compound

Biosynthetic_Pathway This compound This compound Hydroxythis compound 16-Hydroxythis compound This compound->Hydroxythis compound T16H Methoxythis compound 16-Methoxythis compound Hydroxythis compound->Methoxythis compound 16OMT Intermediate Intermediate Steps (Oxidation, Reduction, N-methylation) Methoxythis compound->Intermediate Deacetylvindoline Deacetylvindoline Intermediate->Deacetylvindoline D4H Vindoline Vindoline Deacetylvindoline->Vindoline DAT

Caption: Simplified biosynthetic pathway from this compound to Vindoline.

References

Application Note: LC-MS/MS Analysis of Tabersonine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabersonine, a monoterpenoid indole alkaloid (MIA), is a crucial precursor in the biosynthesis of several pharmacologically significant compounds, including the anti-cancer drug precursors vindoline and catharanthine.[1][2][3] The metabolic fate of this compound is of significant interest in drug discovery and metabolic engineering for the enhanced production of these valuable alkaloids. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of this compound and its metabolites in various biological matrices.[4][5][6] This application note provides a detailed protocol for the analysis of this compound metabolites using LC-MS/MS, guidance on data presentation, and visualization of the relevant metabolic pathway and experimental workflow.

Metabolic Pathway of this compound

This compound serves as a branch-point intermediate in the complex MIA biosynthetic pathway. In the medicinal plant Catharanthus roseus, this compound is converted to vindoline through a series of enzymatic reactions.[1][2][7] This pathway involves several key enzymes, including hydroxylases, methyltransferases, oxygenases, and reductases, leading to the formation of various intermediates.[1][3] Understanding this pathway is essential for identifying potential metabolites in LC-MS analyses.

This compound Metabolism This compound This compound hydroxythis compound 16-Hydroxythis compound This compound->hydroxythis compound T16H2 lochnericine Lochnericine This compound->lochnericine P-450 Enzyme horhammericine Hörhammericine This compound->horhammericine P-450 Enzyme methoxythis compound 16-Methoxythis compound hydroxythis compound->methoxythis compound 16OMT epoxide 16-Methoxythis compound -3-epoxide methoxythis compound->epoxide T3O dihydroxythis compound 3-Hydroxy-16-methoxy- 2,3-dihydrothis compound epoxide->dihydroxythis compound T3R n_methyl 3-Hydroxy-16-methoxy-2,3- dihydrothis compound-N-methyl dihydroxythis compound->n_methyl NMT desacetoxyvindoline Desacetoxyvindoline n_methyl->desacetoxyvindoline D4H vindoline Vindoline desacetoxyvindoline->vindoline DAT

Figure 1: Biosynthetic pathway of this compound to vindoline and other metabolites.

Experimental Protocols

This section details the methodology for the extraction and LC-MS/MS analysis of this compound and its metabolites from plant material.

Sample Preparation (Plant Tissue)
  • Harvesting and Storage: Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.[8] Store the samples at -80°C until extraction.

  • Grinding: Grind the frozen plant tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[8]

  • Extraction:

    • Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent (80% methanol in water, v/v).

    • Vortex the mixture for 1 minute.

    • Sonicate the sample in an ice bath for 30 minutes.

    • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.[9]

    • Transfer the supernatant to a new microcentrifuge tube.

    • For quantitative analysis, it is recommended to add an appropriate internal standard to the extraction solvent.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.[10]

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of these alkaloids.

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.[9]

  • Gradient Elution:

    Time (min) % Solvent B
    0.0 5
    1.0 5
    15.0 95
    18.0 95
    18.1 5

    | 22.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[4]

  • Ionization Mode: Positive ion mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates:

    • Desolvation Gas (N₂): 800 L/hr.

    • Cone Gas (N₂): 50 L/hr.

  • Data Acquisition:

    • Full Scan: Acquire data in full scan mode over a mass range of m/z 100-1000 for initial metabolite profiling.

    • Tandem MS (MS/MS): For targeted analysis and structural elucidation, perform product ion scans for the protonated molecules [M+H]⁺ of this compound and its expected metabolites. Collision-induced dissociation (CID) is used to generate fragment ions.[11] Optimized collision energies should be determined for each compound.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison between different samples or experimental conditions.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration (µg/g FW) ± SD (Sample A)Concentration (µg/g FW) ± SD (Sample B)
This compound9.8337.19121.1, 144.115.2 ± 1.310.8 ± 0.9
16-Hydroxythis compound8.5353.18121.1, 160.12.1 ± 0.33.5 ± 0.4
16-Methoxythis compound9.1367.20121.1, 174.15.7 ± 0.68.2 ± 0.7
Lochnericine10.2353.18130.1, 214.10.8 ± 0.10.5 ± 0.1
Hörhammericine10.5355.20130.1, 228.11.2 ± 0.20.9 ± 0.1
Vindoline7.2457.24122.1, 160.10.5 ± 0.11.1 ± 0.2

Note: The retention times, precursor ions, product ions, and concentration values in this table are hypothetical and should be replaced with experimental data.

Experimental Workflow

The overall experimental workflow for the LC-MS analysis of this compound metabolites is depicted below.

LC-MS Workflow sample_prep Sample Preparation (Extraction & Filtration) lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS Detection (ESI+, Full Scan & MS/MS) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis

Figure 2: Experimental workflow for LC-MS analysis of this compound metabolites.

Conclusion

This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound and its metabolites. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the structured data presentation and workflow visualization, offer a valuable resource for researchers in natural product chemistry, drug discovery, and metabolic engineering. The successful application of this methodology will enable a deeper understanding of this compound metabolism and facilitate the development of novel pharmaceuticals and biotechnological production platforms.

References

Engineering the Vindoline Pathway in Yeast Using Tabersonine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic engineering of Saccharomyces cerevisiae to produce the therapeutically important monoterpenoid indole alkaloid (MIA), vindoline, from its precursor, tabersonine. These guidelines are based on successful strategies that have significantly increased vindoline titers, offering a promising alternative to extraction from the Madagascar periwinkle (Catharanthus roseus).

Introduction

Vindoline is a critical precursor for the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. The natural abundance of these compounds in C. roseus is low, leading to high costs and potential supply chain vulnerabilities. Reconstituting the seven-step enzymatic pathway from this compound to vindoline in a microbial host like S. cerevisiae presents a scalable and sustainable production platform.

The biosynthetic pathway involves a series of complex enzymatic reactions catalyzed by enzymes from C. roseus. Key metabolic engineering strategies have focused on optimizing the expression of these enzymes, enhancing cofactor availability, and refining fermentation processes to achieve high yields. Titers as high as 266 mg/L of vindoline have been reported, demonstrating the potential of yeast as a robust chassis for producing this valuable pharmaceutical precursor.[1][2][3]

The Vindoline Biosynthetic Pathway from this compound

The conversion of this compound to vindoline in engineered yeast requires the heterologous expression of seven enzymes from C. roseus. The pathway is initiated by two cytochrome P450 enzymes (T16H2 and T3O) and involves subsequent reduction, methylation, hydroxylation, and acetylation steps.

Vindoline_Pathway This compound This compound H16_this compound 16-Hydroxythis compound This compound->H16_this compound T16H2 M16_this compound 16-Methoxythis compound H16_this compound->M16_this compound 16OMT M16_Tabersonine_Epoxide 16-Methoxythis compound Epoxide M16_this compound->M16_Tabersonine_Epoxide T3O H3_M16_DH_this compound 3-Hydroxy-16-methoxy- 2,3-dihydrothis compound M16_Tabersonine_Epoxide->H3_M16_DH_this compound T3R Desacetoxyvindoline Desacetoxyvindoline H3_M16_DH_this compound->Desacetoxyvindoline NMT Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline D4H Vindoline Vindoline Deacetylvindoline->Vindoline DAT T16H2 T16H2 (CYP) OMT16 16OMT T3O T3O (CYP) T3R T3R NMT NMT D4H D4H (CYP) DAT DAT Experimental_Workflow cluster_plasmid Plasmid Construction cluster_yeast Yeast Engineering cluster_production Production & Analysis Gene_Synth Gene Synthesis (Codon Optimized) Cloning Cloning into Yeast Expression Vectors Gene_Synth->Cloning Transformation Yeast Transformation (e.g., LiAc/SS-DNA/PEG) Cloning->Transformation Integration Genomic Integration (CRISPR/Cas9) Transformation->Integration Selection Selection of Positive Transformants Integration->Selection Cultivation Cultivation and Induction Selection->Cultivation Fermentation Fermentation with This compound Feeding Cultivation->Fermentation Extraction Metabolite Extraction Fermentation->Extraction Analysis LC-MS Analysis Extraction->Analysis Optimization_Strategies High_Vindoline_Titer High Vindoline Titer Gene_Copy_Tuning Gene Copy Number Tuning Gene_Copy_Tuning->High_Vindoline_Titer CPR_Pairing CYP-CPR Pairing CPR_Pairing->High_Vindoline_Titer ER_Engineering ER Engineering ER_Engineering->High_Vindoline_Titer Cofactor_Supply Cofactor Supply (NADPH, SAM) Cofactor_Supply->High_Vindoline_Titer Fermentation_Opt Fermentation Optimization Fermentation_Opt->High_Vindoline_Titer Pathway_Balancing Pathway Balancing Pathway_Balancing->High_Vindoline_Titer

References

Application Notes and Protocols for Tabersonine Biotransformation in Microbial Cell Factories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biotransformation of tabersonine in microbial cell factories. The primary focus is on the production of the pharmaceutically important precursor, vindoline, using engineered Saccharomyces cerevisiae (baker's yeast), as this is the most extensively researched and documented application. Methodologies for exploring other microbial hosts and potential biotransformation products are also discussed.

Application Notes

This compound, a monoterpenoid indole alkaloid (MIA), serves as a crucial precursor for the synthesis of valuable anticancer drugs, most notably vinblastine and vincristine. The chemical synthesis of these complex molecules is challenging and economically unviable. Microbial cell factories offer a promising and sustainable alternative for the production of this compound-derived compounds through biotransformation.

Saccharomyces cerevisiae has emerged as a robust chassis for reconstituting the multi-step enzymatic pathway from this compound to vindoline.[1][2][3] This involves the heterologous expression of several plant-derived enzymes, primarily from Catharanthus roseus. Metabolic engineering strategies are crucial to optimize the flux through this pathway and enhance product titers. Key considerations include:

  • Enzyme Selection and Expression: The vindoline biosynthesis pathway from this compound involves seven enzymatic steps.[1][2] The selection of appropriate orthologs and balancing their expression levels is critical to prevent the accumulation of inhibitory intermediates and the formation of undesired byproducts.[2]

  • Cofactor Availability: Many enzymes in the pathway, particularly cytochrome P450s, require cofactors such as NADPH. Engineering the host's central metabolism to increase the supply of these cofactors can significantly improve product yields.[3]

  • Subcellular Compartmentalization: Targeting enzymes to specific cellular compartments, such as the endoplasmic reticulum for P450s, can enhance their activity and stability.

  • Enzyme Promiscuity: Some enzymes in the pathway can act on multiple substrates, leading to the formation of byproducts like vindorosine.[2] Strategic modulation of gene expression can help to channel the metabolic flux towards the desired product.[2]

While S. cerevisiae is the most studied host, other microorganisms like Escherichia coli are also being explored for the production of plant alkaloids and terpenoids.[4][5] The principles of metabolic engineering are transferable, although host-specific optimizations are necessary.

Beyond vindoline, this compound can be a substrate for other biotransformations. For instance, in plant cell cultures of C. roseus, this compound is converted to lochnericine and hörhammericine.[6] These transformations, catalyzed by oxygenases, represent potential avenues for generating novel alkaloid diversity using microbial biocatalysts.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the biotransformation of this compound to vindoline in engineered S. cerevisiae.

Strain DescriptionThis compound Fed (mg/L)Vindoline Titer (mg/L)Conversion Yield (mg vindoline / g dry cell weight / 12h)Reference
S. cerevisiae expressing the seven-gene pathway from this compound to vindoline.Not specified1.10.24[1]
Engineered S. cerevisiae with increased and tuned copy numbers of pathway genes, optimized P450-CPR pairing, engineered microenvironment for P450 expression, enhanced cofactor supply, and optimized fermentation conditions.50~16.5Not reported[3][7]
IntermediateRelative Peak Area (24h post-feeding with 250 µM this compound)Reference
16-hydroxythis compound~0.2[2]
16-methoxythis compound~0.1[2]
This compound epoxide~0.15[2]

Experimental Protocols

Protocol 1: Heterologous Expression of this compound Biotransformation Pathway in Saccharomyces cerevisiae

This protocol outlines the general steps for introducing and expressing the seven-gene pathway for vindoline synthesis from this compound in S. cerevisiae.

1. Gene Acquisition and Codon Optimization:

  • Obtain the coding sequences for the seven enzymes from Catharanthus roseus:
  • This compound 16-hydroxylase 2 (T16H2)
  • 16-hydroxythis compound O-methyltransferase (16OMT)
  • This compound 3-oxygenase (T3O)
  • This compound 3-reductase (T3R)
  • 3-hydroxy-16-methoxy-2,3-dihydrothis compound N-methyltransferase (NMT)
  • Desacetoxyvindoline-4-hydroxylase (D4H)
  • Deacetylvindoline-4-O-acetyltransferase (DAT)
  • Codon-optimize the gene sequences for optimal expression in S. cerevisiae.
  • Synthesize the optimized genes and clone them into suitable yeast expression vectors. It is advisable to use a combination of integrative and episomal plasmids to balance expression levels and strain stability.

2. Yeast Transformation:

  • Use a suitable S. cerevisiae strain, such as BY4741.[6]
  • Transform the yeast cells with the expression plasmids using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.
  • Select transformants on appropriate synthetic complete (SC) drop-out media.

3. Cultivation and Induction:

  • Inoculate a single colony of the transformed yeast into 5 mL of SC drop-out medium with 2% (w/v) glucose and grow overnight at 30°C with shaking.
  • Inoculate the overnight culture into 50 mL of fresh SC drop-out medium with 2% (w/v) galactose (for galactose-inducible promoters) to an initial OD600 of 0.1.
  • Incubate at 30°C with shaking for 24-48 hours to induce protein expression.

Protocol 2: Small-Scale Biotransformation of this compound

This protocol is for assessing the functionality of the engineered yeast strain in converting this compound.

1. Cell Preparation:

  • After the induction period, harvest the yeast cells by centrifugation at 3,000 x g for 5 minutes.
  • Wash the cell pellet with sterile water and resuspend in a suitable biotransformation buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

2. Biotransformation Reaction:

  • Adjust the cell density to a desired OD600 (e.g., 10).
  • Add this compound (dissolved in a suitable solvent like DMSO or ethanol) to the cell suspension to a final concentration of 50-250 µM.[2]
  • Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

3. Extraction of Alkaloids:

  • Separate the yeast cells from the culture medium by centrifugation.
  • For secreted products, take the supernatant. For intracellular products, lyse the cells (e.g., by bead beating or freeze-thaw cycles).
  • Extract the alkaloids from the supernatant or cell lysate with an equal volume of ethyl acetate.
  • Repeat the extraction twice.
  • Pool the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

4. Sample Preparation for Analysis:

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.
  • Filter the sample through a 0.22 µm syringe filter before analysis.

Protocol 3: Analytical Quantification of this compound and its Derivatives

This protocol describes the analysis of biotransformation products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

1. HPLC-MS System:

  • Use a C18 reverse-phase HPLC column.
  • Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Set the mass spectrometer to operate in positive ion mode and use selected ion monitoring (SIM) or full scan mode to detect this compound and its expected derivatives.

2. Quantification:

  • Prepare standard curves for this compound and any available authentic standards of the biotransformation products.
  • Quantify the compounds in the samples by comparing their peak areas to the standard curves.
  • For unknown products, relative quantification can be performed based on peak areas.

Visualizations

Tabersonine_to_Vindoline_Pathway This compound This compound 16-hydroxythis compound 16-hydroxythis compound This compound->16-hydroxythis compound 16-methoxythis compound 16-methoxythis compound 16-hydroxythis compound->16-methoxythis compound 16OMT 3-hydroxy-16-methoxy-2,3-dihydrotabersonine_epoxide 3-hydroxy-16-methoxy-2,3- dihydrothis compound epoxide 16-methoxythis compound->3-hydroxy-16-methoxy-2,3-dihydrotabersonine_epoxide 3-hydroxy-16-methoxy-2,3-dihydrothis compound 3-hydroxy-16-methoxy- 2,3-dihydrothis compound 3-hydroxy-16-methoxy-2,3-dihydrotabersonine_epoxide->3-hydroxy-16-methoxy-2,3-dihydrothis compound T3R N-desmethyl-desacetoxyvindoline N-desmethyl- desacetoxyvindoline 3-hydroxy-16-methoxy-2,3-dihydrothis compound->N-desmethyl-desacetoxyvindoline Desacetoxyvindoline Desacetoxyvindoline N-desmethyl-desacetoxyvindoline->Desacetoxyvindoline D4H Vindoline Vindoline Desacetoxyvindoline->Vindoline

Caption: Biosynthetic pathway from this compound to vindoline.

Experimental_Workflow cluster_gene_prep Gene Preparation cluster_yeast_engineering Yeast Engineering cluster_biotransformation Biotransformation cluster_analysis Analysis Gene_Acquisition Gene Acquisition & Codon Optimization Cloning Cloning into Yeast Expression Vectors Gene_Acquisition->Cloning Transformation Yeast Transformation Cloning->Transformation Selection Selection of Transformants Transformation->Selection Cultivation Cultivation & Induction Selection->Cultivation Biotransformation_Reaction Biotransformation with This compound Cultivation->Biotransformation_Reaction Extraction Alkaloid Extraction Biotransformation_Reaction->Extraction Quantification HPLC-MS Quantification Extraction->Quantification

Caption: Experimental workflow for this compound biotransformation.

Logical_Relationship Metabolic_Engineering Metabolic Engineering Strategies Gene_Expression Balanced Gene Expression Metabolic_Engineering->Gene_Expression Cofactor_Supply Enhanced Cofactor Supply Metabolic_Engineering->Cofactor_Supply Byproduct_Formation Reduced Byproduct Formation Gene_Expression->Byproduct_Formation Vindoline_Titer Increased Vindoline Titer Cofactor_Supply->Vindoline_Titer Byproduct_Formation->Vindoline_Titer

References

Application Notes and Protocols: Investigating NLRP3-Driven Inflammatory Diseases with Tabersonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the host's defense against pathogens and cellular stress.[1] Dysregulation of the NLRP3 inflammasome, however, is implicated in the pathogenesis of a wide array of inflammatory diseases, including but not limited to gout, atherosclerosis, type 2 diabetes, and neurodegenerative disorders.[2] This has positioned the NLRP3 inflammasome as a key therapeutic target for the development of novel anti-inflammatory agents.

Tabersonine, a natural indole alkaloid isolated from the medicinal plant Catharanthus roseus, has emerged as a potent and specific inhibitor of the NLRP3 inflammasome.[1][3][4] Preclinical studies have demonstrated that this compound effectively suppresses NLRP3 inflammasome activation, leading to a reduction in the production of pro-inflammatory cytokines IL-1β and IL-18, and inhibiting pyroptosis, a form of inflammatory cell death.[1] Mechanistically, this compound has been shown to directly bind to the NACHT domain of the NLRP3 protein, thereby inhibiting its ATPase activity and subsequent oligomerization, which are essential steps for inflammasome assembly.[1][3]

These application notes provide a comprehensive guide for utilizing this compound as a research tool to study the role of the NLRP3 inflammasome in various disease models. The following sections detail the molecular interactions of this compound, its efficacy in both in vitro and in vivo models, and provide detailed protocols for experimental validation.

Data Presentation

In Vitro Efficacy of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on NLRP3 inflammasome activation in vitro.

Table 1: Dose-Dependent Inhibition of IL-1β Secretion by this compound in Bone Marrow-Derived Macrophages (BMDMs)

This compound Concentration (µM)IL-1β Inhibition (%)IC50 (µM)
1>50%0.71[1][4]
5>90%
10>95%[1]

BMDMs were primed with LPS and subsequently stimulated with ATP to induce NLRP3 inflammasome activation.

Table 2: Effect of this compound on NLRP3 Inflammasome-Related Protein Expression in BMDMs

Treatmentpro-IL-1β ExpressionNLRP3 ExpressionCaspase-1 (p20) CleavageGSDMD-NT Production
LPS + ATPUpregulatedUpregulatedIncreasedIncreased
LPS + ATP + this compound (10 µM)No significant changeNo significant changeSignificantly Reduced[1]Significantly Reduced[1]

This data indicates that this compound does not affect the priming step of NLRP3 inflammasome activation (expression of pro-IL-1β and NLRP3) but inhibits the activation step (caspase-1 cleavage and GSDMD cleavage).

In Vivo Efficacy of this compound

The following tables summarize the quantitative data on the therapeutic effects of this compound in mouse models of NLRP3-driven diseases.

Table 3: Effect of this compound on Alum-Induced Peritonitis in Mice

Treatment GroupTotal Peritoneal Cells (x10^6)Peritoneal IL-1β (pg/mL)Peritoneal Neutrophils (%)Peritoneal Monocytes (%)
Vehicle~2~50~5~10
Alum + Vehicle~8~400~40~30
Alum + this compound (10 mg/kg)~4[1]~150[1]~20[1]~15[1]

Table 4: Effect of this compound on LPS-Induced Acute Lung Injury (ALI) in Mice

Treatment GroupLung Wet/Dry RatioBALF Protein (mg/mL)BALF Total Cells (x10^5)BALF IL-1β (pg/mL)
Vehicle~4.5~0.2~1~20
LPS + Vehicle~6.5~1.0~5~150
LPS + this compound (10 mg/kg)~5.0[1]~0.4[1]~2[1]~50[1]

Signaling Pathways and Experimental Workflows

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR4 TLR4/NF-κB PAMPs->TLR4 e.g., LPS Pro_IL1B pro-IL-1β TLR4->Pro_IL1B NLRP3_exp NLRP3 TLR4->NLRP3_exp IL1B IL-1β Pro_IL1B->IL1B NLRP3_active Active NLRP3 NLRP3_exp->NLRP3_active Stimuli Stimuli Stimuli->NLRP3_active e.g., ATP, Nigericin Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 Casp1->IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Cleavage GSDMD GSDMD GSDMD->Pyroptosis This compound This compound This compound->NLRP3_active Binds to NACHT domain Inhibits ATPase activity InVitro_Workflow Start Culture BMDMs or THP-1 cells Priming Prime cells with LPS (500 ng/mL, 3h) Start->Priming Treatment Treat with this compound (1, 5, 10 µM, 30 min) Priming->Treatment Activation Stimulate with ATP (2.5 mM, 30 min) or Nigericin (10 µM, 30 min) Treatment->Activation Collect Collect supernatant and cell lysates Activation->Collect ELISA Measure IL-1β in supernatant by ELISA Collect->ELISA WesternBlot Analyze Caspase-1, GSDMD, NLRP3, pro-IL-1β in lysates by Western Blot Collect->WesternBlot End Data Analysis ELISA->End WesternBlot->End InVivo_Workflow Start Induce disease model in mice (e.g., Peritonitis with Alum, ALI with LPS) Treatment Administer this compound (e.g., 10 mg/kg, i.p.) Start->Treatment Observation Observe for a defined period Treatment->Observation Collection Collect samples (Peritoneal lavage, BALF, tissues) Observation->Collection Analysis Analyze inflammatory markers: - Cell counts (FACS) - Cytokine levels (ELISA) - Histopathology (H&E staining) - Protein expression (Western Blot) Collection->Analysis End Data Interpretation Analysis->End

References

Application Notes and Protocols for Cell Viability Assays with Tabersonine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tabersonine is a naturally occurring indole alkaloid found in plants of the Apocynaceae family.[1][2][3] It has garnered interest in the scientific community for its various pharmacological activities, including anti-inflammatory effects and, notably, its anti-tumor properties.[1][2][3][4] Research has demonstrated that this compound can inhibit the proliferation and viability of various cancer cell lines, primarily by inducing programmed cell death (apoptosis).[1][2][5] These application notes provide a summary of the cytotoxic effects of this compound, its mechanisms of action, and detailed protocols for assessing its impact on cancer cell viability.

Application Note 1: Cytotoxic Effects of this compound

This compound has shown significant cytotoxic and anti-proliferative effects against multiple cancer cell lines, particularly in hepatocellular carcinoma and triple-negative breast cancer. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined through various cell viability assays.

Data Presentation: IC50 Values of this compound in Cancer Cell Lines

The following table summarizes the reported IC50 values for this compound across different human cancer cell lines. This data is crucial for determining appropriate concentration ranges for in vitro experiments.

Cancer TypeCell LineIC50 Value (µM)Assay DurationReference
Hepatocellular CarcinomaSMMC77217.89 ± 1.224h[1]
Hepatocellular CarcinomaBel74025.07 ± 1.424h[1]
Hepatocellular CarcinomaHepG212.39 ± 0.724h[1]
Triple-Negative Breast CancerBT54918.148h[6][7]
Triple-Negative Breast CancerMDA-MB-23127.048h[6][7]

Application Note 2: Mechanism of Action

Studies indicate that this compound exerts its anti-cancer effects primarily through the induction of apoptosis via multiple signaling pathways.

Induction of Apoptosis in Hepatocellular Carcinoma (HCC)

In HCC cell lines like HepG2, this compound has been shown to induce apoptosis through the simultaneous activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][3]

  • Mitochondrial Pathway (Intrinsic): this compound treatment leads to an increased Bax/Bcl-2 ratio, which in turn reduces the mitochondrial membrane potential.[1][2][5] This triggers the release of cytochrome c from the mitochondria into the cytoplasm, leading to the activation of caspase-9 and downstream executioner caspases.[1]

  • Death Receptor Pathway (Extrinsic): The compound upregulates the expression of Fas and FasL, key components of the death receptor pathway.[1] This engagement activates the initiator caspase-8, which subsequently activates executioner caspases like caspase-3 to execute cell death.[1]

  • PI3K/Akt Pathway Inhibition: this compound has been observed to inhibit the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway which is crucial for cell survival and proliferation.[1][2] Inhibition of this pathway contributes to its pro-apoptotic effect.

G tab This compound akt PI3K/Akt Pathway tab->akt Inhibits pakt p-Akt (Inactive) apoptosis Inhibition of Cell Survival tab->apoptosis akt->apoptosis Promotes Survival

Caption: Inhibition of the PI3K/Akt survival pathway by this compound.

G tab This compound bax_bcl2 ↑ Bax/Bcl-2 Ratio tab->bax_bcl2 mmp ↓ Mitochondrial Membrane Potential bax_bcl2->mmp cyto_c Cytochrome c Release mmp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 apoptosis Apoptosis cas9->apoptosis

Caption: this compound's activation of the mitochondrial apoptosis pathway.

G tab This compound fas ↑ Fas / FasL Expression tab->fas cas8 Caspase-8 Activation fas->cas8 cas3 Caspase-3 Activation cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: this compound's activation of the death receptor pathway.
Enhancement of Chemosensitivity in Triple-Negative Breast Cancer (TNBC)

In TNBC cell lines BT549 and MDA-MB-231, this compound has been shown to enhance the cytotoxic effects of the conventional chemotherapy drug cisplatin.[6][7] The mechanism involves the suppression of the epithelial-mesenchymal transition (EMT), a process associated with drug resistance and metastasis.[6][7] Furthermore, Aurora kinase A (AURKA) has been identified as a potential downstream target of this compound in this context.[6][7]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the effect of this compound on cancer cell lines, based on methodologies described in the cited literature.[1][2][6]

G start Cancer Cell Culture treat Treat with This compound (Varying Conc.) start->treat viability Cell Viability Assay (e.g., MTT, CCK-8) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis protein Mechanism Study (e.g., Western Blot) treat->protein end Data Analysis viability->end apoptosis->end protein->end

Caption: General experimental workflow for evaluating this compound.
Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound and calculate its IC50 value.[1]

Materials:

  • Cancer cell lines (e.g., HepG2, SMMC7721)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[1]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 6, 12, 18, 24, 30 µM).[1] Include a vehicle control group treated with DMSO at the same concentration as the highest this compound dose.

  • Incubation: Incubate the plates for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension and wash the pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to investigate the molecular mechanism of this compound-induced apoptosis by measuring changes in protein expression.[1][2]

Materials:

  • Treated cell samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-Caspase-9, anti-Fas, anti-FasL, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in loading buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control like β-actin to determine relative changes in protein expression.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tabersonine Concentration for Vindoline Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of vindoline production from tabersonine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My vindoline yield is low, and I'm observing a significant amount of vindorosine as a byproduct. What is the likely cause and how can I fix it?

A1: The primary cause of vindorosine formation is the enzymatic competition for the initial substrate, this compound. The enzyme this compound 3-oxygenase (T3O) can act on this compound, diverting it into the vindorosine biosynthetic pathway, while this compound 16-hydroxylase (T16H) directs it towards vindoline.[1][2]

Troubleshooting Steps:

  • Increase T16H and 16OMT Gene Copy Numbers: To favor the vindoline pathway, increase the expression of T16H and the subsequent enzyme, 16-hydroxythis compound 16-O-methyltransferase (16OMT).[2][3][4] This can be achieved by integrating additional copies of these genes into your expression system (e.g., engineered yeast). By increasing the flux towards 16-methoxythis compound, you reduce the availability of this compound for T3O.

  • Optimize Enzyme Stoichiometry: Fine-tuning the relative expression levels of all seven pathway enzymes is crucial. A higher ratio of T16H to T3O activity is desirable.[3]

  • Substrate Feeding Strategy: A continuous, low-concentration feeding of this compound may favor its conversion to vindoline and limit the accumulation of vindorosine.[5]

Q2: I'm observing the accumulation of intermediate metabolites like 16-hydroxythis compound or desacetoxyvindoline. What could be the issue?

A2: Accumulation of intermediates indicates a bottleneck at a specific enzymatic step in the vindoline biosynthetic pathway.

Troubleshooting Steps:

  • Accumulation of 16-hydroxythis compound: This points to insufficient activity of 16-hydroxythis compound 16-O-methyltransferase (16OMT).[2] Consider increasing the gene copy number or using a more efficient isoform of 16OMT.

  • Accumulation of desacetoxyvindoline: This suggests a bottleneck at the desacetoxyvindoline 4-hydroxylase (D4H) step.[1][6] Optimizing the expression of D4H and ensuring adequate cofactor availability (Fe²⁺ and 2-oxoglutarate) is important.

  • Accumulation of N-desmethyl intermediates: This points to a limitation in the N-methyltransferase (NMT) activity.[6] Enhancing NMT expression and ensuring sufficient S-adenosyl-L-methionine (SAM) cofactor supply can alleviate this.[7]

Q3: How does the initial this compound concentration affect vindoline production and conversion yield?

A3: The initial this compound concentration is a critical parameter. While a higher initial concentration can lead to a higher absolute titer of vindoline, it can also decrease the overall conversion yield and lead to the formation of byproducts.[5][8]

Key Considerations:

  • High Concentrations: At high this compound concentrations, the upstream enzymes (T16H and T3O) can become saturated, and the flux may be diverted towards the vindorosine pathway.[5] This also increases the likelihood of intermediate accumulation if downstream enzymes cannot keep up.

  • Low Concentrations: Lower, controlled concentrations, often achieved through fed-batch strategies, can maintain a higher conversion yield and minimize byproduct formation.[5]

Q4: What are the optimal fermentation conditions for vindoline production in engineered yeast?

A4: Fermentation conditions play a significant role in the efficiency of vindoline production.

Recommendations:

  • Media: Rich media (e.g., YP medium) has been shown to support higher vindoline titers compared to synthetic complete (SC) medium, likely due to better cell growth and enzyme expression.[7][8]

  • pH: The pH of the culture medium can affect enzyme activity. Maintaining an optimal pH is crucial for consistent production.

  • Feeding Strategy: As mentioned, a fed-batch approach with intermittent or continuous feeding of this compound at a low concentration has been shown to improve both the titer and yield of vindoline.[5][9]

Q5: Besides pathway enzymes, what other factors can be engineered to improve vindoline yield?

A5: Several host-related factors in engineered yeast can be optimized:

  • Cofactor Supply:

    • NADPH: The P450 enzymes T16H and T3O require NADPH as a cofactor. Overexpressing genes involved in NADPH regeneration (e.g., ZWF1, GAPN) can enhance their activity.[7]

    • SAM: The methyltransferases 16OMT and NMT utilize S-adenosyl-L-methionine (SAM). Overexpressing genes like SAM2 can increase the intracellular SAM pool.[7]

  • Cytochrome P450 Reductases (CPRs): The activity of the cytochrome P450 enzymes (T16H and T3O) is dependent on CPRs. Pairing these enzymes with compatible CPRs from different origins can significantly improve their performance.[7]

  • Endoplasmic Reticulum (ER) Engineering: Since T16H and T3O are often localized to the ER, expanding the ER by manipulating genes like OPI1 and INO2 can provide more space for functional enzyme expression and improve vindoline production.[7]

Data Presentation

Table 1: Effect of this compound Concentration on Vindoline Production in Engineered S. cerevisiae

This compound Concentration (mg/L)Vindoline Titer in SC Medium (mg/L)Vindoline Titer in YP Medium (mg/L)Conversion Yield in SC Medium (%)Conversion Yield in YP Medium (%)
10~1.5~5.8~15~58
25~2.0~5.5~8~22
50~2.2~5.0~4.4~10
75~2.5~4.5~3.3~6
100~2.8~4.0~2.8~4
125~3.0~3.5~2.4~2.8

Data adapted from a study on metabolically engineered Saccharomyces cerevisiae.[5][7][8]

Table 2: Vindoline Production in Engineered Yeast with Optimized Fed-Batch Strategy

Feeding StrategyTotal this compound Fed (mg/L)Final Vindoline Titer (mg/L)Conversion Yield (%)Reference
Single Pulse~100~5.8~5.8[5]
Intermittent Feeding (15 mg/L every 24h)~10016.5~16.5[5]
Optimized Fed-Batch in BioreactorNot specified26688[1]

Experimental Protocols

Protocol 1: General Yeast Cultivation and this compound Feeding for Vindoline Production

  • Strain Inoculation: Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of synthetic complete (SC) medium or YP medium with 2% glucose. Grow overnight at 30°C with shaking at 250 rpm.

  • Main Culture: Dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh medium containing 2% galactose to induce gene expression.

  • This compound Addition:

    • Batch Feeding: Add this compound (dissolved in a suitable solvent like DMSO) to the desired final concentration at the beginning of the induction.

    • Fed-Batch Feeding: For intermittent feeding, add a concentrated stock of this compound at set time intervals (e.g., 15 mg/L every 24 hours).[5]

  • Incubation: Continue to incubate the cultures at 30°C with shaking.

  • Sampling and Analysis: Collect culture samples at various time points. Separate the supernatant from the cells by centrifugation. Extract the alkaloids from the supernatant with an organic solvent (e.g., ethyl acetate). Analyze the extracts by UPLC-MS to quantify vindoline and other metabolites.

Mandatory Visualizations

Vindoline_Biosynthesis_Pathway cluster_vindoline Vindoline Pathway cluster_vindorosine Vindorosine Byproduct Pathway This compound This compound 16-OH-Tabersonine 16-OH-Tabersonine This compound->16-OH-Tabersonine T16H This compound Epoxide This compound Epoxide This compound->this compound Epoxide T3O 16-MeO-Tabersonine 16-MeO-Tabersonine 16-OH-Tabersonine->16-MeO-Tabersonine 16OMT 16-MeO-2,3-dihydro-3-OH-Tabersonine 16-MeO-2,3-dihydro-3-OH-Tabersonine 16-MeO-Tabersonine->16-MeO-2,3-dihydro-3-OH-Tabersonine T3O, T3R Desacetoxyvindoline Desacetoxyvindoline 16-MeO-2,3-dihydro-3-OH-Tabersonine->Desacetoxyvindoline NMT Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline D4H Vindoline Vindoline Deacetylvindoline->Vindoline DAT 2,3-dihydro-3-OH-Tabersonine 2,3-dihydro-3-OH-Tabersonine This compound Epoxide->2,3-dihydro-3-OH-Tabersonine T3R Desacetoxyvindorosine Desacetoxyvindorosine 2,3-dihydro-3-OH-Tabersonine->Desacetoxyvindorosine NMT Deacetylvindorosine Deacetylvindorosine Desacetoxyvindorosine->Deacetylvindorosine D4H Vindorosine Vindorosine Deacetylvindorosine->Vindorosine DAT

Caption: Vindoline and Vindorosine Biosynthetic Pathways from this compound.

Troubleshooting_Workflow Start Low Vindoline Yield HighVindorosine High Vindorosine Byproduct? Start->HighVindorosine IntermediateAccumulation Intermediate Accumulation? HighVindorosine->IntermediateAccumulation No OptimizeT16H Increase T16H/16OMT Gene Copy Numbers HighVindorosine->OptimizeT16H Yes IdentifyBottleneck Identify Accumulated Intermediate IntermediateAccumulation->IdentifyBottleneck Yes OptimizeCofactors Optimize Cofactor (NADPH, SAM) Supply IntermediateAccumulation->OptimizeCofactors No OptimizeFeeding Implement Fed-Batch This compound Feeding OptimizeT16H->OptimizeFeeding IncreaseDownstreamEnzyme Increase Expression of Corresponding Downstream Enzyme IdentifyBottleneck->IncreaseDownstreamEnzyme IncreaseDownstreamEnzyme->OptimizeCofactors

Caption: Troubleshooting Workflow for Low Vindoline Yield.

References

Improving peak tailing in HPLC analysis of Tabersonine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Tabersonine, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is problematic because it can lead to several analytical challenges, including:

  • Reduced resolution between adjacent peaks.[3]

  • Decreased sensitivity and peak height.[3]

  • Inaccurate peak integration, which affects quantitative precision.[2][3]

This compound, as an alkaloid, is a basic compound and is particularly susceptible to peak tailing due to its chemical properties and interactions within the HPLC system.[4][5]

Q2: What are the primary causes of peak tailing for a basic compound like this compound?

A2: The most common cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[3][4][5] Specifically, this involves:

  • Silanol Interactions: Silica-based HPLC columns have residual silanol groups (Si-OH) on their surface.[1] At mobile phase pH levels above 3, these silanol groups can become ionized (Si-O⁻) and interact electrostatically with the protonated form of the basic this compound molecule.[4][6][7] This secondary retention mechanism leads to tailing peaks.[4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak asymmetry.[6]

  • Trace Metal Contamination: The silica matrix of the column packing can contain trace metals like iron or aluminum, which can increase the acidity of the silanol groups, thereby intensifying their interaction with basic analytes and worsening peak tailing.[1][8]

Other potential causes include column overload, extra-column volume (dead volume), column contamination or degradation, and using a sample solvent that is stronger than the mobile phase.[3][9][10]

Q3: How can I systematically troubleshoot and resolve peak tailing for this compound?

A3: A logical troubleshooting approach is crucial. It's recommended to change only one parameter at a time to identify the root cause.[8] A typical workflow would be:

  • Evaluate the Column: If you have a new column, run a standard to benchmark its performance.[8] If an older column suddenly shows tailing for all peaks, it might have a void or be contaminated.[3] Consider replacing it.[3]

  • Optimize the Mobile Phase: This is often the most effective area for improvement.

    • Adjust pH: Lower the mobile phase pH to ≤ 3. This protonates the silanol groups, minimizing their interaction with the protonated this compound.[1][4]

    • Add a Competing Base: Incorporate a mobile phase additive like triethylamine (TEA) at a concentration of around 20 mM.[1] TEA acts as a competing base that interacts with the active silanol sites, effectively masking them from the analyte.[3]

    • Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help maintain a stable pH and can also mask some silanol interactions.[8]

  • Change the Column Type: If mobile phase optimization is insufficient, consider a different column chemistry.

    • Use End-capped or Base-Deactivated Columns: These columns have their residual silanol groups chemically modified to be less active, which significantly reduces tailing for basic compounds.[4][9][11]

    • Modern Silica Columns (Type B): Newer, high-purity Type B silica columns have a much lower concentration of active silanols and trace metals compared to older Type A silica, resulting in better peak shapes for basic analytes.[1]

    • Hybrid or Polar-Embedded Phases: These offer alternative chemistries that shield the silanol groups and provide improved peak symmetry for basic compounds.[1][6]

  • Check for System Issues:

    • Reduce Extra-Column Volume: Ensure all tubing is as short and narrow in diameter as possible, and that all fittings are properly made to avoid dead volume.[6][9][12]

    • Check for Column Overload: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[3][9]

Troubleshooting Guides

Guide 1: Mobile Phase Optimization for this compound Analysis

This guide provides a systematic approach to optimizing the mobile phase to reduce peak tailing.

Step Action Rationale Expected Outcome
1 Lower Mobile Phase pH Prepare the aqueous portion of your mobile phase with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to achieve a pH of 2.5-3.0.At low pH, silanol groups are protonated (Si-OH), preventing their ionic interaction with the protonated this compound, thus improving peak symmetry.[1][4][8]
2 Increase Buffer Strength If using a buffer (e.g., phosphate or acetate), increase the concentration to 20-50 mM.A higher buffer concentration helps to maintain a consistent pH and can help mask some of the active silanol sites on the stationary phase.[2][8]
3 Add a Competing Base Add a small amount of an amine modifier, such as triethylamine (TEA), to the mobile phase (typically 10-25 mM).TEA is a strong base that preferentially interacts with the active silanol sites, effectively shielding them from this compound and reducing secondary interactions.[1][3]
4 Optimize Organic Modifier If using methanol, try switching to acetonitrile, or vice versa.The choice of organic solvent can influence peak shape.[6] Experimenting with the organic modifier may lead to improved symmetry.
Guide 2: Column Selection and Care

The choice and condition of the HPLC column are critical for achieving good peak shape.

Parameter Recommendation Reasoning
Column Chemistry Use a modern, end-capped, or base-deactivated C18 column. Columns with hybrid particle technology are also a good choice.These columns are specifically designed to minimize silanol interactions, which is the primary cause of peak tailing for basic compounds like this compound.[1][6][8]
Column Condition If all peaks in your chromatogram suddenly start to tail, suspect a column void or contamination.A void at the head of the column or a blocked frit can cause significant peak distortion.[3][13]
Column Cleaning Flush the column with a strong solvent to remove potential contaminants. Always follow the manufacturer's instructions for column washing.Contaminants from previous samples can create active sites that lead to peak tailing.[10]
Guard Column Use a guard column with a matching stationary phase.A guard column protects the analytical column from strongly retained impurities in the sample, extending its lifetime and maintaining good peak shape.[9]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Mobile Phase

This protocol describes the preparation of a mobile phase with a low pH to minimize silanol interactions.

  • Reagents and Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Formic acid (FA), high purity (e.g., >98%)

    • 0.45 µm solvent filters

  • Procedure for 1 L of Mobile Phase (e.g., 50:50 ACN:Water with 0.1% FA):

    • Measure 500 mL of HPLC-grade water into a clean glass reservoir.

    • Carefully add 1.0 mL of formic acid to the water.

    • Mix thoroughly.

    • Filter the aqueous/acid mixture through a 0.45 µm solvent filter.

    • Measure 500 mL of HPLC-grade acetonitrile into a separate graduated cylinder.

    • Filter the acetonitrile through a 0.45 µm solvent filter into the reservoir containing the aqueous phase.

    • Mix the final mobile phase and degas using sonication or vacuum degassing before use.

Protocol 2: Column Flushing and Regeneration

This protocol outlines a general procedure for cleaning a contaminated C18 column. Note: Always consult the column manufacturer's specific guidelines before proceeding.

  • Disconnect the column from the detector to prevent contamination.

  • Reverse the column direction.

  • Flush with a series of solvents at a low flow rate (e.g., 0.5 mL/min), using at least 10-20 column volumes for each step:

    • Mobile phase without buffer (e.g., water/acetonitrile)

    • 100% HPLC-grade water

    • 100% Isopropanol

    • 100% Methylene chloride (if compatible with your HPLC system)

    • 100% Isopropanol

    • 100% HPLC-grade water

    • Mobile phase without buffer

  • Reconnect the column in the correct direction and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.

Visual Troubleshooting Guides

PeakTailingTroubleshooting start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System/Column Issue check_all_peaks->system_issue Yes chemical_issue Potential Chemical Interaction check_all_peaks->chemical_issue No check_void Check for Column Void or Contamination system_issue->check_void check_ecv Check for Extra-Column Volume system_issue->check_ecv replace_column Replace Column check_void->replace_column Void/Damage Found fix_fittings Optimize Tubing/Fittings check_ecv->fix_fittings optimize_mp Optimize Mobile Phase (MP) chemical_issue->optimize_mp change_column Change Column Type chemical_issue->change_column lower_ph Lower MP pH (2.5-3.0) optimize_mp->lower_ph add_additive Add Competing Base (e.g., TEA) optimize_mp->add_additive use_endcapped Use End-capped/ Base-Deactivated Column change_column->use_endcapped

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

SilanolInteraction cluster_Silica Silica Surface (pH > 3) cluster_Analyte Analytes in Mobile Phase silanol_ionized Si-O⁻ silanol_protonated Si-OH This compound This compound-H⁺ (Protonated Basic Analyte) This compound->silanol_ionized Strong Ionic Interaction (Causes Tailing) tea TEA-H⁺ (Competing Base) tea->silanol_ionized Preferential Interaction (Masks Silanol)

Caption: Chemical interactions at the stationary phase surface.

References

Reducing byproduct formation in Tabersonine bioconversion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the bioconversion of tabersonine.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts observed during the bioconversion of this compound to vindoline?

A1: The most significant byproduct is vindorosine.[1][2] This occurs due to the substrate promiscuity of the enzyme this compound 3-oxygenase (T3O), which can directly metabolize this compound, diverting it away from the vindoline synthesis pathway.[1][3] Other reported byproducts in different systems include lochnericine and hörhammericine.[4][5]

Q2: What is the fundamental reason for vindorosine formation?

A2: Vindorosine synthesis results from a "hijacking" of the main metabolic pathway. The enzyme T3O, which is essential for a later step in vindoline synthesis (acting on 16-methoxythis compound), can also act directly on the initial substrate, this compound. This leads to the formation of this compound epoxide, a precursor for vindorosine and its derivatives.[1]

Q3: Can byproduct formation be completely eliminated?

A3: While complete elimination is challenging, byproduct formation can be significantly reduced to a point where it is no longer a major issue.[3][6] This is achieved through a combination of metabolic engineering strategies and process optimization.

Q4: What are the main strategies to control byproduct formation?

A4: The primary strategies involve:

  • Metabolic Engineering: Modifying the expression levels of key enzymes to favor the vindoline pathway.[3][6]

  • Fermentation Process Optimization: Adjusting culture conditions and substrate feeding to limit the availability of this compound for competing reactions.[2]

  • Use of Inhibitors: Applying specific enzyme inhibitors to block the formation of certain byproducts.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound bioconversion experiments.

Issue 1: High levels of vindorosine detected.
  • Cause: The catalytic activity of this compound 3-oxygenase (T3O) on this compound is likely outcompeting the initial enzyme of the vindoline pathway, this compound 16-hydroxylase (T16H2).[1][6]

  • Solutions:

    • Genetic Modification:

      • Increase Gene Copy Number of T16H2 and 16OMT: Overexpress the first two enzymes of the vindoline pathway, T16H2 and this compound-16-O-methyltransferase (16OMT).[1][3][6] This helps to more rapidly convert this compound to 16-methoxythis compound, making it less available for T3O to act upon.

      • Ensure Balanced Expression of T3O and T3R: this compound 3-reductase (T3R) works in conjunction with T3O. Proper co-expression can prevent the accumulation of unusable epoxide intermediates that can lead to other byproducts.[7][8]

    • Process Optimization:

      • Intermittent Substrate Feeding: Instead of a single high-concentration dose, feed this compound at lower concentrations intermittently (e.g., every 24 hours).[2][9] This keeps the substrate concentration low, reducing the likelihood of T3O acting on it directly.

      • High-Density Cell Culture: Employing a high concentration of yeast cells for the biotransformation can decrease byproduct formation.[2]

Issue 2: Accumulation of pathway intermediates.
  • Cause: This can indicate a bottleneck at one of the enzymatic steps in the vindoline pathway. For example, accumulation of 16-hydroxythis compound suggests insufficient 16OMT activity.

  • Solutions:

    • Optimize Gene Expression: Ensure that all enzymes in the pathway are expressed at optimal levels. This may require balancing the expression of multiple genes.

    • Enhance Cofactor Availability: Some of the enzymes, particularly the P450s like T16H2 and T3O, require cofactors such as NADPH. Engineering the host strain to improve cofactor regeneration can enhance enzyme efficiency.

    • Medium Optimization: The choice of culture medium can impact enzyme activity. For instance, some methyltransferases are affected by the pH of the medium.[2]

Issue 3: Formation of other byproducts like lochnericine.
  • Cause: Other enzymatic activities in the host organism or promiscuous activities of the pathway enzymes can lead to different byproducts. Lochnericine is formed by the epoxidation of this compound at a different position.[4]

  • Solution:

    • Use of Specific Inhibitors: If the enzyme responsible for the byproduct formation is known or can be identified as belonging to a specific class (e.g., an oxygenase), inhibitors can be used. For example, clotrimazole has been shown to inhibit lochnericine accumulation.[5]

Data Presentation

Table 1: Effect of this compound Concentration on Vindoline Production and Byproduct Formation

This compound Concentration (mg/L)Vindoline Titer (mg/L)Vindoline Yield (%)Key ObservationsReference
10~2.5~25Low byproduct formation[2]
50~10~20Increased intermediate accumulation[2]
100~12.5~12.5Significant vindorosine formation[2]
150~12.5~8Vindorosine becomes a major product[2]

Table 2: Effect of Fermentation Strategy on Vindoline Production

StrategyThis compound Fed (mg/L)Vindoline Titer (mg/L)Key OutcomeReference
Single Dose~100~12.5High intermediate and byproduct levels[2]
Intermittent Feeding (~15 mg/L every 24h)~10016.5Reduced byproduct and intermediate accumulation[2][9]
High Cell Density BiotransformationNot specifiedNot specifiedDecreased byproduct formation[2]

Experimental Protocols

Protocol 1: Intermittent Feeding of this compound in Yeast Culture

This protocol is designed to minimize byproduct formation by maintaining a low substrate concentration.

  • Strain Preparation: Culture the engineered Saccharomyces cerevisiae strain expressing the vindoline biosynthetic pathway in an appropriate seed medium (e.g., YPD or SCD) for 24 hours at 30°C with shaking (250 rpm).

  • Induction: Harvest the yeast cells from the seed culture and resuspend them in the production medium (e.g., SC or YP) containing 2% galactose to induce gene expression.

  • Initial this compound Feeding: After the induction period (e.g., 24 hours), add the first dose of this compound to the culture to a final concentration of approximately 15 mg/L.

  • Subsequent Feedings: Continue to add this compound to a concentration of ~15 mg/L every 24 hours for the duration of the fermentation (e.g., up to 168 hours).

  • Sampling and Analysis: Collect samples periodically to monitor cell growth, substrate consumption, and product/byproduct formation using UPLC-MS.

Protocol 2: Evaluation of Gene Copy Number Effect

This protocol aims to determine the optimal ratio of T16H2 to T3O to favor vindoline synthesis.

  • Strain Construction: Create a series of yeast strains with varying copy numbers of the T16H2 gene (e.g., one and two copies) while maintaining a single copy of T3O. These genes can be integrated into the yeast genome or expressed from plasmids.

  • Culturing and Induction: Grow the different yeast strains under identical conditions as described in Protocol 1.

  • This compound Bioconversion: After induction, feed all strains with a fixed concentration of this compound (e.g., 250 µM).

  • Quantification of Products: After a set period (e.g., 24 hours), harvest the culture medium. Extract the alkaloids and quantify the amounts of remaining this compound, 16-hydroxythis compound (the product of T16H2), and this compound epoxide (the product of T3O acting on this compound) using UPLC-MS.[10]

  • Data Analysis: Compare the product ratios between the strains. An increased ratio of 16-hydroxythis compound to this compound epoxide in strains with higher T16H2 copy numbers indicates a successful shift in metabolic flux towards the vindoline pathway.

Visualizations

Tabersonine_Bioconversion_Pathway cluster_vindoline Desired Vindoline Pathway cluster_vindorosine Competing Byproduct Pathway This compound This compound HT 16-Hydroxythis compound This compound->HT T16H2 Tab_Epoxide This compound Epoxide This compound->Tab_Epoxide T3O (Substrate Promiscuity) MT 16-Methoxythis compound HT->MT 16OMT MET 16-Methoxy-2,3-dihydro-3-hydroxythis compound MT->MET T3O + T3R Vindoline Vindoline MET->Vindoline NMT, D4H, DAT Vindorosine Vindorosine Tab_Epoxide->Vindorosine T3R, NMT, D4H, DAT Troubleshooting_Workflow Start High Byproduct Formation (e.g., Vindorosine) CheckRatio Is the T16H2:T3O expression ratio optimized? Start->CheckRatio IncreaseCopy Increase copy number of T16H2 and 16OMT CheckRatio->IncreaseCopy No CheckFeeding Is substrate feeding optimized? CheckRatio->CheckFeeding Yes IncreaseCopy->CheckFeeding ImplementFeeding Implement intermittent, low-concentration This compound feeding CheckFeeding->ImplementFeeding No CheckDensity Is cell density high? CheckFeeding->CheckDensity Yes ImplementFeeding->CheckDensity IncreaseDensity Use high cell density biotransformation protocol CheckDensity->IncreaseDensity No End Reduced Byproduct Formation CheckDensity->End Yes IncreaseDensity->End

References

Technical Support Center: Gene Copy Number Modulation for Tabersonine Methoxylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the methoxylation of tabersonine through gene copy number modulation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue Potential Causes Troubleshooting Steps
Low yield of 16-methoxythis compound 1. Insufficient activity of this compound 16-hydroxylase (T16H) or 16-hydroxythis compound O-methyltransferase (16OMT).2. Competition for this compound by other enzymes, such as this compound 3-oxygenase (T3O).[1][2][3][4]3. Suboptimal subcellular localization of enzymes.[5]1. Increase the gene copy number of T16H and/or 16OMT.[1][2][3][4]2. Co-express cytochrome P450 reductases (CPRs) and cytochrome b5 (CYB5) to enhance the activity of cytochrome P450 enzymes like T16H and T3O.[6]3. Ensure T16H is localized to the endoplasmic reticulum (ER) for optimal activity.[5] Consider ER-anchoring of 16OMT, though this may require optimization.[1]
Accumulation of 16-hydroxythis compound 1. The activity of 16OMT is a rate-limiting step.2. Insufficient gene copy number of 16OMT compared to T16H.[1][2][4]1. Increase the gene copy number of 16OMT.[1][2][4]2. Screen different 16OMT orthologs to find a more active enzyme, though C. roseus 16OMT has been shown to be highly effective.[1][2]
Formation of undesired byproducts (e.g., vindorosine, this compound epoxide) 1. Promiscuous activity of enzymes in the pathway, particularly T3O, which can act on this compound directly.[1][2][3][4][6]2. Insufficient flux towards the vindoline pathway due to bottlenecks at the initial steps.[1][2][3][4]1. Increase the gene copy numbers of T16H and 16OMT to outcompete T3O for the this compound substrate.[1][2][3][4]2. Fine-tune the ratio of T16H to T3O gene copies to favor the 16-hydroxylation pathway.[1]
Low overall vindoline production despite successful methoxylation 1. Bottlenecks in the downstream pathway, involving enzymes like N-methyltransferase (NMT), desacetoxyvindoline-4-hydroxylase (D4H), and deacetylvindoline-4-O-acetyltransferase (DAT).[7][8]1. Increase the gene copy numbers of the downstream enzymes (NMT, D4H, DAT).[5][8]2. Optimize the expression levels of all pathway genes in a concerted manner.[1]

Frequently Asked Questions (FAQs)

A list of common questions regarding the experimental setup for modulating gene copy number in this compound methoxylation.

Q1: Why is gene copy number modulation important for this compound methoxylation?

A1: Modulating the gene copy number of key enzymes, particularly this compound 16-hydroxylase (T16H) and 16-hydroxythis compound O-methyltransferase (16OMT), is a critical strategy to channel the metabolic flux towards the desired product, 16-methoxythis compound.[1][2][3][4] This is crucial because of a competing reaction catalyzed by this compound 3-oxygenase (T3O), which leads to the formation of undesired byproducts.[1][2][3][4] By increasing the copy numbers of T16H and 16OMT, their corresponding enzyme levels increase, favoring the conversion of this compound to 16-methoxythis compound and overcoming the bottleneck.[1][2][3][4]

Q2: Which genes are the primary targets for copy number modulation in this pathway?

A2: The primary targets are T16H2 (encoding this compound 16-hydroxylase) and 16OMT (encoding 16-hydroxythis compound-O-methyltransferase).[1][2][3][4] Studies have shown that increasing the copy numbers of these two genes is an effective way to improve the production of vindoline precursors.[1][2][3][4][5] Downstream genes such as NMT, D4H, and DAT may also become rate-limiting and require copy number optimization once the initial bottleneck is resolved.[7][8]

Q3: What are the different isoforms of T16H and which one should I use?

A3: There are two characterized isoforms of T16H in Catharanthus roseus, T16H1 (CYP71D12) and T16H2 (CYP71D351).[9] T16H2 is predominantly expressed in the leaves where vindoline biosynthesis occurs, and its expression level correlates with vindoline accumulation.[9] T16H1 expression is more restricted to flowers and undifferentiated cells.[9] Therefore, T16H2 is generally the preferred isoform for metabolic engineering efforts aimed at vindoline production.

Q4: How does subcellular localization affect the efficiency of this compound methoxylation?

A4: T16H is a cytochrome P450 enzyme that is localized to the endoplasmic reticulum (ER).[5] Co-expression with a cytochrome P450 reductase (CPR), also in the ER, is necessary for its activity.[6] Engineering the ER environment, for instance, by expanding the ER, can improve the production of vindoline.[5] While 16OMT is naturally a cytosolic enzyme, attempts have been made to anchor it to the ER to be in close proximity to the product of T16H. However, this strategy has shown to decrease its activity.[1]

Q5: What are common host organisms for these experiments?

A5: Saccharomyces cerevisiae (yeast) is a commonly used host for heterologous expression of the vindoline biosynthetic pathway.[6][8][10] Yeast is a well-characterized model organism that is amenable to genetic manipulation, including the integration of multiple gene copies into its genome.[5][6][8] Hairy root cultures of Catharanthus roseus have also been used, but they do not naturally express the genes for the later steps of vindoline biosynthesis.[11]

Quantitative Data

Table 1: Effect of T16H2 and 16OMT Gene Copy Number on Product Formation

StrainT16H2 Copies16OMT CopiesRelative 16-hydroxythis compoundRelative 16-methoxythis compoundRelative this compound EpoxideReference
Strain 110~70%-~30%[2]
Strain 220~90%-~10%[2]
Strain 321HighLow-[1]
Strain 422LowHigh-[1]

Note: Relative amounts are approximations based on graphical data from the cited literature.

Table 2: Impact of Multi-Copy Integration on Vindoline Production

StrainT16H2 Copies16OMT CopiesOther Pathway Gene CopiesVindoline Titer (relative to single copy)Reference
VSY0082211.00[5]
VSY009331~1.70[5]
VSY015442~3.20[5]

Note: "Other Pathway Genes" include T3O, T3R, NMT, D4H, and DAT. Relative titers are calculated based on the reported fold increases.

Experimental Protocols

1. Gene Cassette Construction for Multi-Copy Integration

This protocol outlines the general steps for creating gene expression cassettes for integration into the host genome.

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequences of the target genes (T16H2, 16OMT, etc.) with codon optimization for the chosen host organism (e.g., S. cerevisiae).

  • Vector Construction: Clone the codon-optimized gene sequences into an expression vector under the control of a strong constitutive or inducible promoter and a suitable terminator.

  • Assembly of Multi-Gene Cassettes: For co-expression of multiple genes, assemble the individual expression cassettes (promoter-gene-terminator) into a single vector. This can be achieved through standard cloning techniques or methods like Golden Gate or Gibson assembly.

  • Integration Sites: Flank the expression cassettes with homologous regions corresponding to the desired integration sites in the host genome. These sites are often chosen for their high transcription activity.[8]

2. CRISPR/Cas9-Mediated Multi-Copy Genomic Integration in S. cerevisiae

This protocol provides a general workflow for increasing the copy number of target genes in yeast.

  • Design of Guide RNAs (gRNAs): Design gRNAs that target the specific genomic loci for integration.

  • Construction of Donor DNA: The donor DNA consists of the gene expression cassettes flanked by homologous arms for recombination at the target site.

  • Yeast Transformation: Co-transform the yeast cells with a plasmid expressing the Cas9 nuclease and the specific gRNA, along with the linear donor DNA.

  • Selection and Verification: Select for transformed cells using appropriate markers. Verify the correct integration and copy number of the gene cassettes using colony PCR, quantitative PCR (qPCR), or Southern blotting.[5]

3. Metabolite Extraction and Analysis

This protocol describes the general procedure for analyzing the products of the engineered pathway.

  • Cultivation and Induction: Grow the engineered yeast strains in a suitable medium. If using an inducible promoter, add the inducing agent at the appropriate time. Feed the culture with the substrate, this compound.

  • Sample Collection: Collect the culture supernatant at different time points.

  • Extraction: Extract the alkaloids from the supernatant using an organic solvent such as ethyl acetate.

  • Analysis: Analyze the extracted metabolites using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to identify and quantify the different pathway intermediates and final products.[2]

Visualizations

Vindoline_Biosynthesis_Pathway This compound This compound T16H2 T16H2 This compound->T16H2 T3O_1 T3O This compound->T3O_1 16_hydroxythis compound 16-hydroxythis compound T16H2->16_hydroxythis compound 16OMT 16OMT 16_hydroxythis compound->16OMT 16_methoxythis compound 16-methoxythis compound 16OMT->16_methoxythis compound T3O_2 T3O 16_methoxythis compound->T3O_2 Tabersonine_epoxide This compound epoxide (byproduct) T3O_1->Tabersonine_epoxide 16_methoxy_epoxide 16-methoxythis compound epoxide T3O_2->16_methoxy_epoxide T3R T3R 16_methoxy_epoxide->T3R 16_methoxy_dihydro 16-methoxy-2,3-dihydro- 3-hydroxythis compound T3R->16_methoxy_dihydro NMT NMT 16_methoxy_dihydro->NMT Desacetoxyvindoline Desacetoxyvindoline NMT->Desacetoxyvindoline D4H D4H Desacetoxyvindoline->D4H Deacetylvindoline Deacetylvindoline D4H->Deacetylvindoline DAT DAT Deacetylvindoline->DAT Vindoline Vindoline DAT->Vindoline

Caption: Vindoline biosynthetic pathway from this compound.

Gene_Copy_Number_Workflow cluster_design Design & Construction cluster_integration Integration & Verification cluster_analysis Analysis Gene_Selection Select Target Genes (T16H2, 16OMT) Cassette_Construction Construct Expression Cassettes Gene_Selection->Cassette_Construction Donor_DNA Assemble Donor DNA Cassette_Construction->Donor_DNA Transformation Yeast Transformation (Cas9, gRNA, Donor DNA) Donor_DNA->Transformation gRNA_Design Design gRNAs gRNA_Design->Transformation Selection Select Transformants Transformation->Selection Verification Verify Integration & Copy Number (PCR, qPCR) Selection->Verification Cultivation Cultivation & Feeding Verification->Cultivation Extraction Metabolite Extraction Cultivation->Extraction UPLC_MS UPLC-MS Analysis Extraction->UPLC_MS

Caption: Workflow for gene copy number modulation.

References

Troubleshooting Tabersonine conversion in yeast fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the heterologous production of vindoline and related monoterpenoid indole alkaloids (MIAs) from tabersonine in yeast fermentation systems.

Frequently Asked Questions (FAQs)

Q1: My vindoline yield is very low. What are the most common metabolic bottlenecks?

A: Low vindoline yield is a frequent challenge, often stemming from several key bottlenecks in the biosynthetic pathway. A primary issue is the competition for the precursor, this compound, between the desired first enzyme of the vindoline pathway, this compound 16-hydroxylase (T16H2), and the promiscuous enzyme this compound 3-oxygenase (T3O), which shunts this compound towards the unwanted byproduct vindorosine.[1][2][3] Additionally, the activities of downstream enzymes, particularly N-methyltransferase (NMT) and desacetoxyvindoline-4-hydroxylase (D4H), can be rate-limiting, leading to the accumulation of pathway intermediates and preventing efficient conversion to the final product.[4]

Q2: I'm observing significant production of vindorosine alongside vindoline. How can I reduce this byproduct formation?

A: The formation of vindorosine is a direct consequence of the substrate promiscuity of this compound 3-oxygenase (T3O), which can act on this compound before it is processed by T16H2 and 16OMT.[2][5] The most effective strategy to minimize this "metabolic hijacking" is to ensure that the initial steps of the vindoline pathway outcompete the T3O side-reaction. This is typically achieved by increasing the gene copy numbers of the first two enzymes, T16H2 and 16OMT.[1][6] By boosting the expression of these enzymes, the metabolic flux is channeled more efficiently towards 16-methoxythis compound, the substrate that T3O and T3R act on to produce vindoline precursors, thereby limiting the direct conversion of this compound to vindorosine precursors.[2][3]

Q3: My yeast culture is accumulating pathway intermediates like 16-hydroxythis compound. What is the cause and solution?

A: The accumulation of 16-hydroxythis compound indicates that the subsequent enzyme, 16-O-methyltransferase (16OMT), is a bottleneck. The conversion rate of 16OMT is insufficient to handle the amount of 16-hydroxythis compound being produced by T16H2.[1] The solution is to increase the expression and activity of 16OMT, for instance, by increasing its gene copy number.[2][6] If other intermediates like desacetoxyvindoline are accumulating, the bottleneck lies further downstream with D4H and DAT, requiring optimization of their expression levels.[4]

Q4: The cytochrome P450 enzymes in the pathway (T16H2, T3O) seem to have low activity. How can I improve their function?

A: Plant-derived cytochrome P450 enzymes (CYPs) are notoriously difficult to express functionally in yeast. Their activity depends on a partnership with a cytochrome P450 reductase (CPR) to receive electrons.[7] Improving their function involves several strategies:

  • CPR Pairing: Co-expressing the plant CYPs with a compatible CPR, often from the same plant source (Catharanthus roseus), is critical.[7][8]

  • Engineering the Microenvironment: CYPs are localized to the endoplasmic reticulum (ER). Engineering the yeast to expand the ER membrane surface area can provide more space for proper enzyme folding and function.[7][8]

  • Cofactor Availability: CYPs are dependent on the cofactor NADPH. Enhancing the intracellular supply of NADPH by overexpressing genes in the pentose phosphate pathway (e.g., ZWF1) can boost CYP activity.[7]

Q5: What are the optimal fermentation conditions (media, pH, precursor concentration) for this bioconversion?

A: Optimal conditions are often strain and process-dependent, but several studies have highlighted key parameters.

  • Media: Rich media like YP (Yeast Extract-Peptone) can sometimes lead to higher product titers compared to synthetic complete (SC) media.[7]

  • Precursor Feeding: The concentration of fed this compound is critical. While a higher concentration provides more substrate, it can also become toxic to the yeast cells. Typical concentrations used in lab-scale experiments range from 50 mg/L to 250 µM.[1][5][7] Optimization is necessary to balance productivity with cell viability.

  • pH and Temperature: Maintaining a stable pH and temperature is crucial for yeast health and enzyme function. Some studies have shown that adjusting culture conditions, such as lowering the temperature after an initial growth phase, can improve product yields.[9]

Q6: My fermentation has stalled or is very sluggish. What general issues should I investigate?

A: A stalled or sluggish fermentation can result from general yeast stress, independent of the specific metabolic pathway. Key factors to check include:

  • Yeast Health: Ensure the initial yeast inoculum is healthy and viable. Old or poorly stored yeast will perform sub-optimally.[10]

  • Nutrient Limitation: The fermentation medium may be depleted of essential nutrients, particularly nitrogen.[11][12] Supplementing with yeast nutrients can help restart a stalled culture.[10]

  • Temperature Shock: Abrupt changes in temperature can stress the yeast and halt fermentation. Maintain a consistent temperature within the optimal range for your strain.[10][12]

  • Toxicity: The accumulation of ethanol or other metabolic byproducts, including the alkaloids themselves, can become toxic and inhibit yeast growth.[11]

  • Contamination: Microbial contamination can compete for nutrients and produce inhibitory compounds, negatively impacting your yeast culture.[13]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Vindoline Yield

This guide provides a logical workflow to identify the root cause of low product titer and high byproduct formation.

Caption: A troubleshooting workflow for diagnosing low vindoline yield.

Data Summary

Table 1: Summary of Reported Vindoline Titers in Engineered S. cerevisiae
Final TiterConversion Rate / YieldKey Engineering Strategies EmployedReference(s)
1.1 mg/L/12hNot SpecifiedInitial seven-gene pathway assembly in yeast.[4]
~16.5 mg/L>3,800,000-fold increase over parentCRISPR/Cas9 mediated gene integration, tuning gene copy numbers, CPR pairing, ER engineering, cofactor enhancement, fermentation optimization.[7][8]
266 mg/L88% Molar YieldIntegration of genes into high-transcription hotspots, fine-tuning of gene copy numbers, optimization of culture medium and pH.[5]
Table 2: Key Pathway Enzymes and Common Troubleshooting Points
EnzymeStep in PathwayCommon IssueRecommended Action
T16H2 This compound → 16-hydroxythis compoundOutcompeted by T3O for this compound substrate.Increase gene copy number. Pair with an efficient CPR.
16OMT 16-hydroxythis compound → 16-methoxythis compoundInsufficient activity leads to 16-hydroxythis compound accumulation.Increase gene copy number. Enhance SAM cofactor supply.
T3O 16-methoxythis compound → Epoxide intermediatePromiscuous activity on this compound creates vindorosine byproduct.Do not overexpress relative to T16H2/16OMT. Pair with T3R.
T3R Epoxide intermediate → 16-methoxy-2,3-dihydro-3-hydroxythis compoundInefficient coupling with T3O can lead to byproduct formation.Ensure co-expression with T3O.
NMT N-methylation stepBottleneck leading to accumulation of N-desmethyl intermediates.Optimize expression level. Enhance SAM cofactor supply.
D4H / DAT Final hydroxylation and acetylation stepsBottlenecks leading to accumulation of upstream intermediates.Optimize expression levels of both genes.

Visualizations

This compound Conversion Pathways in Yeast

This diagram illustrates the desired biosynthetic pathway from this compound to vindoline, highlighting the competing branch that leads to the formation of the unwanted byproduct, vindorosine.

G cluster_vindoline Vindoline Pathway (Desired) cluster_vindorosine Vindorosine Pathway (Byproduct) Tab This compound 16-OH-Tab 16-Hydroxythis compound Tab->16-OH-Tab T16H2 Intermediates_R Downstream Intermediates Tab->Intermediates_R T3O + T3R (Substrate Promiscuity) 16-MeO-Tab 16-Methoxythis compound 16-OH-Tab->16-MeO-Tab 16OMT Intermediates_V Downstream Intermediates 16-MeO-Tab->Intermediates_V T3O + T3R Vindoline Vindoline Intermediates_V->Vindoline NMT D4H DAT Vindorosine Vindorosine Intermediates_R->Vindorosine NMT D4H DAT

Caption: Metabolic pathways for vindoline and vindorosine synthesis.

Core Metabolic Engineering Strategies

This diagram outlines the primary areas of metabolic engineering that can be targeted to enhance the conversion of this compound to vindoline.

G center_node Improved this compound Conversion & Yield s1 Pathway Tuning s1->center_node d1a ↑ T16H2 / 16OMT Gene Copy Number s1->d1a d1b Balance downstream enzyme expression s1->d1b s2 P450 (CYP) Engineering s2->center_node d2a Optimize CPR Partner s2->d2a d2b Expand Endoplasmic Reticulum (ER) s2->d2b s3 Cofactor Supply s3->center_node d3a Enhance NADPH (e.g., ↑ ZWF1) s3->d3a d3b Enhance SAM (e.g., ↑ SAM2) s3->d3b s4 Fermentation Optimization s4->center_node d4a Optimize Media (e.g., YP vs SC) s4->d4a d4b Optimize pH & Temperature s4->d4b d4c Optimize this compound Feeding Strategy s4->d4c

Caption: Key metabolic engineering strategies for pathway optimization.

Key Experimental Protocols

Protocol 1: General Procedure for this compound Bioconversion in S. cerevisiae
  • Strain Preparation: Transform the desired S. cerevisiae strain (e.g., Wat11) with plasmids carrying the biosynthetic genes under the control of an inducible promoter (e.g., GAL1). Select transformants on appropriate dropout media.

  • Pre-culture: Inoculate a single colony into 5 mL of synthetic selective medium with 2% glucose. Grow overnight at 30°C with shaking (200-250 rpm).

  • Main Culture (Induction): Dilute the pre-culture into a larger volume (e.g., 50 mL) of synthetic selective medium containing 2% galactose (and potentially 0.1% glucose to aid initial growth) to an OD600 of ~0.1.

  • Growth: Incubate at 30°C with shaking for 24 hours or until the culture reaches the mid-log phase (OD600 ~1.0-2.0).

  • Substrate Feeding: Add this compound (dissolved in a suitable solvent like DMSO or methanol) to the culture to a final concentration of 125-250 µM.[1][5]

  • Fermentation: Continue incubation at a controlled temperature (e.g., 25-30°C) with shaking for 48-120 hours.[5] Collect time-point samples as required.

  • Sample Collection: At each time point, collect 1 mL of the culture. Centrifuge to separate the yeast cells from the culture medium. As over 95% of vindoline and its intermediates are secreted, the supernatant is the primary sample for analysis.[4]

Protocol 2: UPLC-MS Analysis of Monoterpenoid Indole Alkaloids (MIAs)
  • Sample Preparation: Take 500 µL of the culture supernatant collected in Protocol 1.

  • Extraction: Add an equal volume of ethyl acetate. Vortex vigorously for 1 minute and centrifuge to separate the phases.[4][14]

  • Drying: Carefully transfer the upper organic (ethyl acetate) layer to a new tube. Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 100 µL) of methanol.[14]

  • Analysis: Analyze the sample using a UPLC-MS system.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol is used for separation.

    • Detection: Use mass spectrometry in positive ion mode. Monitor for the specific m/z values of this compound, vindoline, vindorosine, and all expected intermediates.[15]

  • Quantification: Quantify the compounds by comparing their peak areas to those of authentic standards run under the same conditions. Results are often expressed as relative peak areas or converted to concentration (e.g., mg/L) based on the standard curve.[1]

References

Vindoline Pathway Enzyme Promiscuity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the vindoline biosynthesis pathway. The information provided addresses common issues related to enzyme substrate promiscuity and offers detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is enzyme substrate promiscuity in the context of the vindoline pathway?

A1: Enzyme substrate promiscuity refers to the ability of an enzyme to catalyze reactions with substrates other than its primary, native substrate. In the vindoline pathway, the key enzyme exhibiting significant promiscuity is Tabersonine 3-oxygenase (T3O). While its intended function is to act on 16-methoxythis compound, it can also directly metabolize this compound. This leads to the formation of a parallel pathway that produces vindorosine and its intermediates, which are undesirable byproducts when the goal is to produce vindoline.[1][2][3]

Q2: What are the main consequences of T3O promiscuity in vindoline production experiments?

A2: The primary consequence of T3O's promiscuity is a reduction in the overall yield of vindoline due to the diversion of the precursor this compound into the vindorosine biosynthetic pathway.[2][3] This results in a mixture of vindoline and vindorosine, complicating downstream processing and purification. In engineered microbial systems like yeast, the production of vindorosine can sometimes exceed that of vindoline, representing a significant loss of metabolic flux towards the desired product.[4]

Q3: How can I minimize the formation of vindorosine and other byproducts?

A3: Several metabolic engineering strategies can be employed to minimize byproduct formation:

  • Gene Copy Number Optimization: Fine-tuning the copy numbers of the genes in the vindoline pathway is a crucial step. Increasing the expression of enzymes upstream of T3O, such as this compound 16-hydroxylase 2 (T16H2) and 16-hydroxythis compound O-methyltransferase (16OMT), can help to efficiently convert this compound to 16-methoxythis compound, thereby reducing the amount of this compound available for the promiscuous action of T3O.[1][3][5]

  • Enzyme Engineering: Modifying the T3O enzyme itself through protein engineering techniques can alter its substrate specificity, making it more selective for 16-methoxythis compound over this compound.[6]

  • Fermentation Strategy: Optimizing fermentation conditions, such as pH and media composition, and employing a sequential feeding strategy for this compound can also help to control the metabolic flux and favor vindoline production.[1]

Q4: What are some of the key bottlenecks in the heterologous production of vindoline in yeast?

A4: Besides the promiscuity of T3O, other bottlenecks include:

  • Low Activity of Cytochrome P450 Enzymes: The vindoline pathway involves several cytochrome P450 enzymes (T16H2 and T3O) which require a compatible cytochrome P450 reductase (CPR) for their activity. The native CPRs in yeast may not be optimal partners for these plant-derived enzymes.[7][8]

  • Suboptimal Cofactor Supply: The pathway requires cofactors such as NADPH and S-adenosyl-L-methionine (SAM). Insufficient supply of these cofactors can limit the overall pathway efficiency.[7][8]

  • Accumulation of Intermediates: Inefficient downstream enzymes can lead to the accumulation of pathway intermediates, which can be toxic to the host cells or represent a metabolic sink. For example, accumulation of desacetoxyvindoline can indicate a bottleneck at the D4H-catalyzed step.[2]

Troubleshooting Guides

Problem 1: Low or No Vindoline Production
Possible Cause Troubleshooting Steps
Inefficient expression of pathway enzymes - Verify the integration and transcription of all pathway genes using PCR and RT-qPCR. - Optimize codon usage of the plant-derived genes for the expression host (e.g., S. cerevisiae). - Use strong, well-characterized promoters to drive gene expression.
Cytochrome P450 (T16H2, T3O) inactivity - Co-express a compatible cytochrome P450 reductase (CPR), preferably from the source organism (Catharanthus roseus).[7] - Engineer the endoplasmic reticulum (ER) environment, as P450s are often ER-localized.[7]
Insufficient precursor (this compound) uptake or availability - If feeding this compound, ensure its solubility in the culture medium. - Optimize the feeding strategy (e.g., intermittent feeding of low concentrations) to avoid precursor toxicity.[9]
Cofactor limitation (NADPH, SAM) - Overexpress genes involved in the biosynthesis of NADPH (e.g., from the pentose phosphate pathway) and SAM.[7]
Degradation of vindoline or its intermediates - Analyze time-course samples to monitor the stability of vindoline in the culture medium. - Consider in situ product removal strategies.
Problem 2: High Ratio of Vindorosine to Vindoline
Possible Cause Troubleshooting Steps
High promiscuous activity of T3O on this compound - Increase the gene copy number of T16H2 and 16OMT to drive the flux from this compound to 16-methoxythis compound.[3][4] - Decrease the expression level of T3O relative to T16H2 and 16OMT.
Suboptimal kinetics of T16H2 or 16OMT - Perform in vitro enzyme assays to determine the kinetic parameters of your expressed T16H2 and 16OMT. - Consider using enzyme variants with improved catalytic efficiency.
This compound accumulation - Optimize the this compound feeding rate to match the conversion capacity of T16H2 and 16OMT.
Problem 3: Identification of Unexpected Peaks in LC-MS Analysis
Possible Cause Troubleshooting Steps
Accumulation of pathway intermediates - Compare the m/z values of the unexpected peaks with the known intermediates of the vindoline and vindorosine pathways (see Table 1).[1][2] - Perform MS/MS fragmentation to confirm the identity of the intermediates.
Formation of shunt products - The promiscuity of pathway enzymes can lead to the formation of other alkaloid structures. - Consult literature on known side reactions in the monoterpenoid indole alkaloid pathway.
Degradation products - Assess the stability of vindoline, vindorosine, and their intermediates under your experimental conditions.
Contaminants from media or precursor stock - Run control samples (e.g., yeast culture without the pathway genes, media with precursor only) to identify background peaks.

Quantitative Data Summary

Table 1: Mass-to-Charge Ratios (m/z) of Key Vindoline and Vindorosine Pathway Intermediates.

CompoundPredicted m/z [M+H]⁺
This compound337.18
16-Hydroxythis compound353.18
16-Methoxythis compound367.20
Desacetoxyvindoline399.23
Deacetylvindoline415.22
Vindoline 457.23
This compound Epoxide353.18
2,3-dihydro-3-hydroxythis compound355.20
Desacetoxyvindorosine369.22
Deacetylvindorosine385.21
Vindorosine 427.22

Data compiled from various sources, including[1][2].

Table 2: Example of Vindoline and Vindorosine Production in Engineered S. cerevisiae Strains.

StrainKey Genetic ModificationsVindoline Titer (mg/L)Vindorosine Titer (mg/L)
VSY006Single copy of all pathway genes~0.004High
VSY007Increased copies of T16H2 & 16OMTIncreasedDecreased
Optimized StrainMulti-copy genes, CPR pairing, ER engineering, cofactor enhancement~16.5Low

Data adapted from Liu et al., 2021.[7]

Experimental Protocols

Protocol 1: Yeast Whole-Cell Biotransformation of this compound

This protocol is adapted for a small-scale assay to evaluate the performance of engineered yeast strains.

Materials:

  • Engineered S. cerevisiae strain

  • YPD or appropriate selective medium

  • Galactose induction medium (e.g., YPG or SCG)

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Biotransformation buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)[7]

  • Microcentrifuge tubes

  • Shaking incubator

Procedure:

  • Seed Culture: Inoculate a single colony of the engineered yeast strain into 5 mL of YPD or selective medium. Grow overnight at 30°C with shaking (250 rpm).

  • Induction: Inoculate a fresh 10 mL culture of galactose-containing medium with the overnight seed culture to an OD₆₀₀ of ~0.1. Grow for 24 hours at 30°C with shaking to induce the expression of the pathway genes.

  • Cell Harvesting: Harvest the induced cells by centrifugation at 3,000 x g for 5 minutes.

  • Washing: Wash the cell pellet once with sterile water or biotransformation buffer.

  • Biotransformation: Resuspend the cell pellet in 1 mL of biotransformation buffer to a desired cell density (e.g., OD₆₀₀ of 10).

  • Substrate Addition: Add this compound from a concentrated stock solution to a final concentration of 10-50 mg/L.

  • Incubation: Incubate the cell suspension at 30°C with shaking for 24-72 hours.

  • Sampling: At desired time points, take an aliquot of the culture, centrifuge to pellet the cells, and collect the supernatant for analysis.

  • Extraction and Analysis: Extract the alkaloids from the supernatant with an equal volume of ethyl acetate. Dry the organic phase and resuspend in a suitable solvent (e.g., methanol) for LC-MS analysis.

Protocol 2: General Procedure for In Vitro Enzyme Assays of Vindoline Pathway Enzymes

This protocol provides a general framework. Specific conditions (pH, temperature, cofactors) should be optimized for each enzyme.

Materials:

  • Purified enzyme (e.g., T16H2, 16OMT)

  • Substrate (e.g., this compound, 16-hydroxythis compound)

  • Reaction buffer (specific to the enzyme)

  • Cofactors (e.g., NADPH for P450s, SAM for methyltransferases)

  • Quenching solution (e.g., ice-cold methanol or ethyl acetate)

  • Microcentrifuge tubes

  • Thermomixer or water bath

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, substrate at a desired concentration, and any necessary cofactors.

  • Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the enzyme for 5 minutes.

  • Enzyme Addition: Initiate the reaction by adding a specific amount of the purified enzyme.

  • Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature with gentle shaking.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., an equal volume of ice-cold ethyl acetate).

  • Extraction: Vortex the mixture vigorously and centrifuge to separate the phases.

  • Analysis: Collect the organic phase, evaporate the solvent, and resuspend the residue in a suitable solvent for LC-MS analysis to quantify the product formation.

Visualizations

Vindoline_Pathway cluster_main_pathway Vindoline Biosynthesis cluster_promiscuous_pathway Promiscuous Pathway (Byproduct Formation) This compound This compound 16-OH-Tabersonine 16-OH-Tabersonine This compound->16-OH-Tabersonine T16H2 Tabersonine_p This compound 16-MeO-Tabersonine 16-MeO-Tabersonine 16-OH-Tabersonine->16-MeO-Tabersonine 16OMT ... ... 16-MeO-Tabersonine->... T3O/T3R/NMT Desacetoxyvindoline Desacetoxyvindoline Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline D4H Vindoline Vindoline Deacetylvindoline->Vindoline DAT ...->Desacetoxyvindoline Vindorosine_Intermediates Vindorosine Intermediates Tabersonine_p->Vindorosine_Intermediates T3O (promiscuous) Vindorosine Vindorosine Vindorosine_Intermediates->Vindorosine T3R/NMT/D4H/DAT

Caption: Vindoline and vindorosine biosynthetic pathways highlighting the promiscuous step.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Potential Solutions Start Low Vindoline Yield LCMS LC-MS Analysis of Products and Intermediates Start->LCMS HighVindorosine High Vindorosine/Vindoline Ratio? LCMS->HighVindorosine IntermediateAccumulation Intermediate Accumulation? HighVindorosine->IntermediateAccumulation No OptimizeRatio Optimize T16H2/16OMT vs T3O Ratio HighVindorosine->OptimizeRatio Yes NoProduct No Product or Intermediates? IntermediateAccumulation->NoProduct No EnzymeKinetics Check Downstream Enzyme Activity IntermediateAccumulation->EnzymeKinetics Yes CheckExpression Verify Gene Expression and Cofactor Supply NoProduct->CheckExpression Yes

Caption: Troubleshooting workflow for low vindoline yield.

References

Validation & Comparative

A Comparative Guide to the Biosynthetic Efficiency of Tabersonine and Vindoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biosynthetic pathway efficiencies of two critical monoterpenoid indole alkaloids (MIAs): tabersonine and its downstream derivative, vindoline. Both are precursors to the valuable anticancer drugs, vinblastine and vincristine. Understanding the relative efficiencies of their biosynthetic pathways is crucial for optimizing the production of these vital pharmaceuticals through metabolic engineering and synthetic biology approaches.

At a Glance: Pathway Efficiency Comparison

The following table summarizes quantitative data from studies on the production of this compound and vindoline in engineered microbial systems. This data provides a practical measure of the overall efficiency of each biosynthetic pathway when expressed in a heterologous host.

ParameterThis compound Biosynthesis (de novo)Vindoline Biosynthesis (from this compound)Vindoline Biosynthesis (de novo)
Host Organism Saccharomyces cerevisiaeSaccharomyces cerevisiaeSaccharomyces cerevisiae
Starting Material GlucoseThis compoundGlucose
Reported Titer ~18.9 µg/L[1]Up to 266 mg/L[2]~149.3 µg/L[1]
Pathway Complexity ~9 enzymatic steps from strictosidine7 enzymatic steps~16 enzymatic steps from strictosidine

Key takeaway: The conversion of this compound to vindoline has been engineered to be significantly more efficient than the de novo synthesis of this compound from a simple carbon source like glucose. This suggests that the enzymes in the vindoline-specific portion of the pathway are either inherently more efficient or more amenable to optimization in a yeast chassis.

Biosynthetic Pathways Overview

The biosynthesis of vindoline is a complex process that can be conceptually divided into two major stages: the formation of the key intermediate this compound from the central precursor strictosidine, and the subsequent seven-step conversion of this compound to vindoline.

BiosyntheticPathways cluster_this compound This compound Biosynthesis cluster_vindoline Vindoline Biosynthesis Strictosidine Strictosidine Intermediates_T Multiple Enzymatic Steps (9 enzymes) Strictosidine->Intermediates_T This compound This compound Intermediates_T->this compound Tabersonine_V This compound T16H T16H2 Tabersonine_V->T16H OMT 16OMT T16H->OMT 16-Hydroxythis compound T3O T3O OMT->T3O 16-Methoxythis compound T3R T3R T3O->T3R 16-Methoxythis compound -2,3-epoxide NMT NMT T3R->NMT 3-Hydroxy-16-methoxy- 2,3-dihydrothis compound D4H D4H NMT->D4H Desacetoxyvindoline DAT DAT D4H->DAT Deacetylvindoline Vindoline Vindoline DAT->Vindoline

Figure 1. Simplified diagram of the biosynthetic pathways leading to this compound and vindoline.

Discussion of Pathway Efficiency

The disparity in the reported titers between de novo this compound production and the conversion of this compound to vindoline highlights several key aspects of their respective biosynthetic efficiencies:

  • Pathway Length and Complexity: The de novo synthesis of this compound from glucose is a significantly longer and more complex pathway than the seven-step conversion to vindoline. This increased number of enzymatic steps provides more potential bottlenecks and metabolic burdens on the host organism.

  • Enzyme Performance in Heterologous Hosts: The enzymes involved in the vindoline pathway (T16H2, 16OMT, T3O, T3R, NMT, D4H, and DAT) appear to function with high efficiency in Saccharomyces cerevisiae. Metabolic engineering efforts, such as optimizing gene copy numbers and fermentation conditions, have successfully pushed vindoline titers to high levels when this compound is supplied as a precursor[2][3].

  • Bottlenecks in this compound Biosynthesis: The lower titers achieved for de novo this compound production suggest the presence of significant rate-limiting steps in the pathway from strictosidine. The enzymes responsible for the multi-step conversion of strictosidine to this compound may be less active or more difficult to express functionally in yeast.

  • Competition for Precursors: In the de novo pathway, the precursors for this compound biosynthesis must be partitioned from the host's central metabolism, creating competition for resources. In contrast, feeding this compound directly to the culture bypasses this competition, allowing the vindoline pathway to operate with a dedicated and abundant supply of its immediate precursor.

  • Byproduct Formation: A notable challenge in the vindoline pathway is the promiscuity of the enzyme this compound 3-oxygenase (T3O), which can also act on this compound to produce this compound epoxide, leading to the formation of the byproduct vindorosine. However, metabolic engineering strategies, such as increasing the gene copy number of the upstream enzymes T16H2 and 16OMT, have been shown to effectively channel the metabolic flux towards vindoline and away from vindorosine[4].

Experimental Protocols

Accurate quantification of this compound and vindoline is essential for assessing pathway efficiency. Below are detailed methodologies for their analysis using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

Sample Preparation from Yeast Culture
  • Cell Harvesting: Centrifuge the yeast culture broth at 11,000 x g for 10 minutes to separate the supernatant and cell pellet. As a significant portion of the alkaloids are secreted, the supernatant is the primary sample for analysis.

  • Extraction:

    • For high-producing strains, take 400 µL of the supernatant and extract twice with 1 mL of ethyl acetate.

    • For low-producing strains, freeze-dry 20 mL of the supernatant and reconstitute in 1 mL of water. Extract this aqueous solution twice with 1 mL of ethyl acetate.

  • Sample Concentration and Reconstitution: Evaporate the pooled ethyl acetate fractions to dryness using a rotary evaporator or a gentle stream of nitrogen. Reconstitute the dried residue in a known volume (e.g., 150 µL) of methanol.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., HyPURITY™ C18, 150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A typical gradient might start at 10-20% B, increasing to 90-100% B over 15-20 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • This compound: Monitor the transition m/z 337.4 -> 305.1.

    • Vindoline: Monitor the transition m/z 457.1 -> 122.1.

    • Optimize collision energies and other source parameters for each compound to achieve maximum signal intensity.

  • Quantification: Generate a standard curve using authentic standards of this compound and vindoline of known concentrations. Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curve.

ExperimentalWorkflow Start Yeast Culture Centrifugation Centrifugation (11,000 x g, 10 min) Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_MSMS HPLC-MS/MS Analysis Filtration->HPLC_MSMS Data_Analysis Data Analysis and Quantification HPLC_MSMS->Data_Analysis

Figure 2. General experimental workflow for the quantification of this compound and vindoline from yeast culture.

Conclusion

The biosynthetic pathway converting this compound to vindoline has demonstrated a remarkably high efficiency in engineered microbial systems, far surpassing the de novo production of this compound. This suggests that the seven enzymes of the vindoline pathway are robust and highly active in heterologous hosts like yeast. Future research aimed at improving the overall de novo production of vindoline should focus on identifying and alleviating the bottlenecks within the upstream pathway leading to this compound. The methodologies outlined in this guide provide a framework for the accurate assessment of pathway efficiencies, which is critical for the successful metabolic engineering of these valuable pharmaceutical compounds.

References

A Comparative Guide to Tabersonine Extraction: Methods, Yields, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of Tabersonine, a key precursor for various monoterpenoid indole alkaloids with therapeutic potential, is of paramount importance. This guide provides an objective comparison of various extraction methods, supported by experimental data, to aid in the selection of the most suitable technique based on yield, efficiency, and resource considerations.

Comparison of this compound Extraction Methods

The selection of an appropriate extraction method for this compound depends on several factors, including the plant source (Voacanga africana seeds, Catharanthus roseus leaves, etc.), desired purity, scalability, and available resources. Below is a summary of common extraction techniques with their reported yields and key parameters.

Extraction MethodPlant Source & PartKey Protocol StepsReported YieldPurityReference
Conventional Solvent Extraction
Acid-Water ExtractionVoacanga seeds1. Crushing of raw materials. 2. Extraction with an acidic aqueous solution (e.g., 3% HCl) at 80°C. 3. Alkalinization of the extract. 4. Organic solvent extraction. 5. Concentration and crystallization.2.7% (w/w)96.6%[1]
Multi-Step Solvent ExtractionVoacanga africana seeds1. Defatting with a non-polar solvent. 2. Extraction with a polar solvent (e.g., ethanol). 3. Acid-base purification steps.~2.0% (w/w)75-85% (crude)[1]
Simplified Acidic ExtractionCatharanthus roseus leaves1. Extraction with 0.1 M HCl. 2. Precipitation of alkaloid-embonate complexes.Not specified for this compoundNot specified[2][3][4][5]
Ultrasound-Assisted Extraction (UAE)
Acetone ExtractionVoacanga africana root bark1. Sonication of plant material in acetone with NaHCO₃ at room temperature for 30 min. 2. Filtration and repeated extraction. 3. Concentration of the combined extracts.0.82% (w/w) of Voacangine*Not specified[6][7]
Microwave-Assisted Extraction (MAE)
General Alkaloid ExtractionVarious plant materialsOptimization of parameters such as solvent, time, temperature, and power is crucial. MAE can significantly reduce extraction time compared to conventional methods.Not specified for this compoundNot specified
Supercritical Fluid Extraction (SFE)
CO₂ with ModifierGeneral herbal drugsExtraction with supercritical CO₂, often with a polar co-solvent like ethanol, at controlled temperature and pressure.Not specified for this compoundNot specified[8][9][10][11]

*Note: Yield is for Voacangine, an indole alkaloid structurally related to this compound, extracted from the same plant family.

Experimental Protocols

Below are detailed methodologies for some of the key extraction experiments cited in the comparison table.

Acid-Water Extraction from Voacanga Seeds

Objective: To extract and purify this compound from Voacanga seeds using an acid-water based method.

Procedure:

  • Material Preparation: 50 kg of Voacanga seeds are pulverized to a 30-mesh particle size.

  • Extraction: The powdered seeds are stirred in 150 kg of 3% aqueous hydrochloric acid at 80°C. This extraction is repeated three times.

  • Alkalinization and Precipitation: The combined acidic extracts are adjusted to a pH of 11 with a 20% aqueous sodium hydroxide solution. The solution is left overnight to allow for the precipitation of the alkaloids.

  • Isolation: The precipitate is collected by centrifugation.

  • Purification: The precipitate is dissolved in four times its weight of water to form a suspension. This suspension is then extracted three times with an equal volume of an organic solvent.

  • Crystallization: The combined organic extracts are concentrated until no solvent remains. The resulting oily residue is placed in a refrigerator overnight to induce crystallization.

  • Final Product: The crystals are collected by centrifugation and dried to yield a pale yellow powder of this compound.[1]

Ultrasound-Assisted Acetone Extraction from Voacanga africana Root Bark

Objective: To extract indole alkaloids, including the related compound voacangine, from Voacanga africana root bark using ultrasound assistance.

Procedure:

  • Material Preparation: 100 g of dry Voacanga africana root bark is powdered.

  • Extraction: The powdered bark is placed in a 1000 mL Erlenmeyer flask with 10 g of sodium bicarbonate and 800 mL of acetone.

  • Sonication: The suspension is sonicated at room temperature for 30 minutes.

  • Filtration and Repetition: The mixture is filtered, and the plant residue is subjected to the same extraction procedure repeatedly until no more alkaloids are detected in the supernatant by thin-layer chromatography (TLC).

  • Concentration: The combined acetone extracts are concentrated under reduced pressure to yield a solid residue containing the alkaloids.[6]

Experimental Workflow and Biosynthetic Pathway

To visualize the general process of this compound extraction and its biological significance, the following diagrams are provided.

ExtractionWorkflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_product Final Product PlantMaterial Plant Material (e.g., Voacanga seeds) Grinding Grinding/Pulverizing PlantMaterial->Grinding Extraction Extraction (Solvent/UAE/MAE/SFE) Grinding->Extraction Filtration Filtration Extraction->Filtration AcidBase Acid-Base Purification Filtration->AcidBase Concentration Concentration AcidBase->Concentration Crystallization Crystallization Concentration->Crystallization This compound Pure This compound Crystallization->this compound

Caption: General workflow for the extraction and purification of this compound.

VindolineBiosynthesis This compound This compound Hydroxy16 16-Hydroxythis compound This compound->Hydroxy16 T16H Methoxy16 16-Methoxythis compound Hydroxy16->Methoxy16 16OMT Hydroxy16Methoxy23 3-Hydroxy-16-methoxy- 2,3-dihydrothis compound Methoxy16->Hydroxy16Methoxy23 T3O/T3R Desacetoxyvindoline Desacetoxyvindoline Hydroxy16Methoxy23->Desacetoxyvindoline NMT Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline D4H Vindoline Vindoline Deacetylvindoline->Vindoline DAT

Caption: Biosynthetic pathway of Vindoline from this compound.

References

Unraveling Tabersonine Metabolism: A Comparative Guide to Inhibitor Studies in Hairy Roots

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic pathways of key pharmaceutical precursors is paramount. This guide provides a comparative analysis of inhibitor studies on tabersonine metabolism in Catharanthus roseus hairy root cultures, offering insights into the enzymatic control of this crucial alkaloid's fate. The data presented herein is pivotal for metabolic engineering strategies aimed at enhancing the production of valuable terpenoid indole alkaloids (TIAs).

This compound stands as a critical branch-point intermediate in the biosynthesis of numerous TIAs, including the vindoline precursor to the anticancer drugs vinblastine and vincristine. In Catharanthus roseus hairy roots, this compound is primarily metabolized into lochnericine and hörhammericine. Understanding the regulation of these pathways is essential for diverting metabolic flux towards desired end-products. This has been effectively investigated through the use of specific enzyme inhibitors.

Comparative Efficacy of Oxygenase Inhibitors on this compound Metabolism

A seminal study by Morgan and Shanks (1999) elucidated the role of oxygenase inhibitors in the metabolic conversion of this compound. The application of 1-aminobenzotriazole (ABT), clotrimazole (CLOT), and 2,5-pyridinedicarboxylic acid (PCA) revealed distinct inhibitory effects on the formation of this compound derivatives. This provides a powerful tool for manipulating the alkaloid profile in hairy root cultures.

The key findings from these inhibitor studies are summarized below, offering a direct comparison of their impact on the accumulation of lochnericine and hörhammericine.

InhibitorTarget Enzyme ClassPrimary Effect on this compound Metabolism
1-Aminobenzotriazole (ABT) Cytochrome P450 MonooxygenasesSpecifically inhibits the formation of hörhammericine.[1]
Clotrimazole (CLOT) Cytochrome P450 MonooxygenasesInhibits the accumulation of lochnericine.[1]
2,5-Pyridinedicarboxylic acid (PCA) Dioxygenases

Quantitative data on the percentage of inhibition and metabolite concentrations from the primary study were not available in the public domain at the time of this review. Researchers are encouraged to consult the original publication for precise figures.

The specific inhibition of hörhammericine formation by ABT and lochnericine accumulation by CLOT strongly suggests the involvement of at least two distinct cytochrome P450-dependent monooxygenases in the metabolism of this compound in hairy roots.[1] Furthermore, the use of jasmonic acid in conjunction with these inhibitors indicated that the P450 enzyme responsible for hörhammericine formation is inducible.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following protocols are based on established methods for Catharanthus roseus hairy root culture and inhibitor studies.

Establishment and Maintenance of Catharanthus roseus Hairy Root Cultures
  • Induction: Hairy roots are induced by infecting sterile leaf or stem explants of C. roseus with a suspension of Agrobacterium rhizogenes.

  • Co-cultivation: Explants are co-cultivated with the bacterial suspension for a period of 2-3 days on a solid medium, such as Murashige and Skoog (MS) or Gamborg's B5.

  • Decontamination: Following co-cultivation, explants are transferred to a fresh medium containing an antibiotic (e.g., cefotaxime) to eliminate the Agrobacterium.

  • Proliferation: Hairy roots that emerge from the infection sites are excised and transferred to a liquid hormone-free MS or B5 medium for proliferation in shake flasks on a rotary shaker in the dark.

Inhibitor Application and Sample Collection
  • Inhibitor Preparation: Stock solutions of inhibitors (e.g., ABT, CLOT) are prepared in an appropriate solvent (e.g., dimethyl sulfoxide) and filter-sterilized.

  • Application: The inhibitor is added to the hairy root cultures at the desired final concentration during the exponential growth phase. Control cultures receive the solvent alone.

  • Incubation: Cultures are incubated for a specific duration (e.g., 24, 48, 72 hours) under standard growth conditions.

  • Harvesting: Hairy root tissues are harvested by filtration, rinsed with distilled water, blotted dry, and immediately frozen in liquid nitrogen. The tissue is then lyophilized and stored at -80°C until extraction.

Extraction and Analysis of Alkaloids
  • Extraction: The lyophilized hairy root tissue is ground into a fine powder. Alkaloids are extracted using a solvent such as methanol, typically through sonication or shaking for a specified period. The extract is then centrifuged to pellet the cell debris.

  • Analysis: The supernatant containing the alkaloids is analyzed by High-Performance Liquid Chromatography (HPLC).

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Detection: Alkaloids are detected using a UV detector, and their concentrations are quantified by comparing the peak areas to those of authentic standards.

Signaling Pathways and Experimental Workflow

To visually represent the complex processes involved in this compound metabolism and the experimental approach to its study, the following diagrams have been generated.

Tabersonine_Metabolism This compound This compound P450_L Cytochrome P450 (Lochnericine synthesis) This compound->P450_L P450_H Cytochrome P450 (Hörhammericine synthesis) This compound->P450_H Lochnericine Lochnericine Horhammericine Horhammericine P450_L->Lochnericine P450_H->Horhammericine Clotrimazole Clotrimazole Clotrimazole->P450_L ABT 1-Aminobenzotriazole ABT->P450_H

Caption: Metabolic pathway of this compound in hairy roots and points of inhibition.

Experimental_Workflow cluster_Culture Hairy Root Culture cluster_Treatment Inhibitor Treatment cluster_Analysis Analysis Induction 1. Hairy Root Induction (A. rhizogenes) Proliferation 2. Proliferation in Liquid Medium Induction->Proliferation Inhibitor_Addition 3. Addition of Inhibitors (ABT, CLOT) Proliferation->Inhibitor_Addition Incubation 4. Incubation Inhibitor_Addition->Incubation Harvesting 5. Harvesting and Lyophilization Incubation->Harvesting Extraction 6. Alkaloid Extraction (Methanol) Harvesting->Extraction HPLC 7. HPLC Analysis Extraction->HPLC Data_Comparison 8. Data Comparison and Pathway Elucidation HPLC->Data_Comparison

Caption: Experimental workflow for inhibitor studies of this compound metabolism.

References

Confirming the Structure of Tabersonine: A Spectral Data Analysis and Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for Tabersonine against its structural analogue, Vincadifformine, to confirm its chemical structure. By analyzing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we can definitively identify the key structural features of this compound.

Introduction to this compound

This compound is a naturally occurring monoterpenoid indole alkaloid found in various plant species, notably in the seeds of Voacanga africana and the leaves of Catharanthus roseus. It serves as a crucial biosynthetic precursor to other significant alkaloids, including the anti-cancer agent vindoline. The accurate confirmation of its complex pentacyclic structure is paramount for its use in research and as a starting material in synthetic chemistry.

Structural Comparison: this compound vs. Vincadifformine

This compound and Vincadifformine share the same aspidosperma alkaloid core structure. The key distinguishing feature is the presence of a double bond between carbons 14 and 15 in the C-ring of this compound, which is absent in Vincadifformine (it has a saturated ethyl group at C-12). This seemingly minor difference results in distinct spectral fingerprints for each molecule.

Chemical Structures:

CompoundMolecular FormulaMolecular Weight
This compound C₂₁H₂₄N₂O₂336.43 g/mol [1][2]
Vincadifformine C₂₁H₂₆N₂O₂338.45 g/mol [3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the alkaloid sample is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H-NMR Spectroscopy: Proton NMR spectra are acquired on a 400 or 600 MHz spectrometer. Data is collected with 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s.

  • ¹³C-NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 or 150 MHz, respectively. The spectra are obtained with 1024-2048 scans, a spectral width of 240 ppm, and a relaxation delay of 2.0 s.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: High-resolution mass spectra are obtained using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: The sample is introduced via direct infusion or liquid chromatography (LC). The ESI source parameters are optimized for the compound, with a capillary voltage of 3-4 kV and a cone voltage of 20-40 V. For fragmentation analysis (MS/MS), collision-induced dissociation (CID) is performed using argon as the collision gas, with collision energies ranging from 10-40 eV.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Spectral Data Analysis Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectral data.

cluster_0 Structure Elucidation of this compound cluster_1 MS Analysis cluster_2 NMR Analysis cluster_3 IR Analysis MS Mass Spectrometry (MS) Mol_Weight Molecular Weight Determination (C₂₁H₂₄N₂O₂ = 336.18) MS->Mol_Weight Provides Fragmentation Fragmentation Pattern Analysis MS->Fragmentation Provides NMR NMR Spectroscopy H_NMR ¹H-NMR (Proton Environment) NMR->H_NMR Provides C_NMR ¹³C-NMR (Carbon Skeleton) NMR->C_NMR Provides IR Infrared (IR) Spectroscopy Func_Group Functional Group Identification IR->Func_Group Provides Structure Confirmed Structure of this compound Mol_Weight->Structure Confirms Molecular Formula Fragmentation->Structure Confirms Connectivity H_NMR->Structure Confirms Proton Connectivity C_NMR->Structure Confirms Carbon Framework Func_Group->Structure Confirms Functional Groups

Caption: Workflow for the confirmation of this compound's structure using spectral data.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and Vincadifformine.

¹H-NMR Spectral Data (400 MHz, CDCl₃)
Proton Assignment This compound (δ ppm) Vincadifformine (δ ppm) Key Observations
H-14~7.10 (m)~1.55-1.65 (m)The olefinic proton signal in this compound is absent in Vincadifformine, which instead shows aliphatic proton signals in this region.
H-15~7.07 (m)~1.20-1.30 (m)Similar to H-14, this olefinic proton signal is a key differentiator.
H-17~7.42 (m)~7.45 (d)Aromatic protons show similar chemical shifts.
H-6~5.78 (d)~5.85 (d)Olefinic protons of the dihydroindole moiety are present in both.
H-7~5.48 (dt)~5.95 (dt)Olefinic protons of the dihydroindole moiety are present in both.
OCH₃~3.81 (s)~3.75 (s)The methyl ester protons are present in both compounds.
CH₃ (ethyl)~1.03 (t)~0.95 (t)The terminal methyl of the ethyl group is present in both.
¹³C-NMR Spectral Data (100 MHz, CDCl₃)
Carbon Assignment This compound (δ ppm) Vincadifformine (δ ppm) Key Observations
C-14~123.1~29.7The downfield shift for C-14 in this compound confirms the presence of the C=C double bond.
C-15~130.1~22.6Similar to C-14, this sp² carbon signal is absent in Vincadifformine.
C=O~173.0~173.5The carbonyl carbon of the methyl ester is present in both.
C-2~48.5~49.0Quaternary carbons in the core structure show similar shifts.
C-18~134.5~135.0Aromatic carbons are in similar environments.
OCH₃~52.4~52.1The methyl ester carbon is present in both.
Mass Spectrometry Data (ESI-QTOF)
Parameter This compound Vincadifformine Key Observations
[M+H]⁺ (m/z) 337.1911339.2069The molecular ion of this compound is 2 Da less than Vincadifformine, consistent with the presence of an additional double bond.
Key Fragment Ions (m/z) 305, 228, 168, 136307, 228, 170, 136The fragmentation patterns show some common ions due to the shared core structure, but also differences arising from the C-14, C-15 double bond in this compound.
FT-IR Spectral Data (KBr Pellet, cm⁻¹)
Functional Group This compound (cm⁻¹) Vincadifformine (cm⁻¹) Key Observations
N-H Stretch (indole) ~3400~3400Characteristic of the indole secondary amine.
C-H Stretch (aromatic) ~3050~3050Present in both due to the aromatic ring.
C-H Stretch (aliphatic) ~2950-2850~2950-2850Present in both due to the ethyl and other aliphatic groups.
C=O Stretch (ester) ~1730~1735Strong absorption confirming the methyl ester.
C=C Stretch (aromatic/olefinic) ~1600-1450~1600-1450A complex region with contributions from both aromatic and olefinic C=C bonds. The spectrum of this compound may show a more pronounced olefinic C=C stretch.

Conclusion

The collective analysis of ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FT-IR data provides unequivocal evidence for the structure of this compound. The key differentiating features from its close structural analogue, Vincadifformine, are the presence of olefinic protons and sp² hybridized carbons corresponding to the C-14/C-15 double bond in the NMR spectra, and a molecular ion peak at m/z 337 in the mass spectrum. This guide serves as a valuable resource for the rapid and accurate confirmation of the this compound structure in research and development settings.

References

Validating the Role of Tabersonine 3-oxygenase (T3O) in Vindoline Biosynthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Tabersonine 3-oxygenase (T3O) in the biosynthesis of vindoline, a critical precursor to the anticancer agents vinblastine and vincristine. We will explore the experimental validation of T3O's function, compare its primary metabolic route with a known alternative pathway, and analyze data from heterologous expression systems aimed at optimizing vindoline production.

Introduction to this compound 3-oxygenase (T3O)

This compound 3-oxygenase (T3O), a cytochrome P450 enzyme (CYP71D1V2), is a pivotal enzyme in the seven-step biosynthetic pathway that converts this compound to vindoline in the medicinal plant Catharanthus roseus[1][2][3]. Its primary role is the oxygenation of 16-methoxythis compound. This step is crucial for the subsequent reactions that lead to the formation of vindoline[4][5]. The validation of T3O's function has been a significant step in understanding and engineering the production of valuable monoterpenoid indole alkaloids (MIAs).

Experimental Validation of T3O Function

The role of T3O in vindoline biosynthesis has been validated through a combination of in planta and in vitro studies. Key experimental approaches include:

  • Virus-Induced Gene Silencing (VIGS): This technique was used in C. roseus to identify T3O as a candidate gene. Silencing the T3O gene led to a decrease in vindoline accumulation, confirming its involvement in the pathway[1][2].

  • Biochemical Assays with Recombinant Enzymes: T3O has been expressed in heterologous systems like yeast (Saccharomyces cerevisiae) to characterize its enzymatic activity. These assays have confirmed its ability to convert 16-methoxythis compound[1][3].

  • Coupled Enzyme Assays: Crucially, studies have shown that the product of T3O is an unstable epoxide. Efficient conversion to the downstream intermediate, 3-hydroxy-16-methoxy-2,3-dihydrothis compound, requires the coupled action of another enzyme, this compound 3-reductase (T3R)[2][3][6]. In the absence of T3R, T3O's product rearranges into byproducts that cannot be utilized in the vindoline pathway[2][7].

T3O Performance: Primary Pathway vs. Side-Product Formation

T3O exhibits substrate promiscuity, meaning it can act on different but structurally related molecules. This leads to a branch point in the MIA pathway, providing a basis for performance comparison.

Comparison of T3O Substrate Utilization and Product Formation

SubstratePrimary Product (with T3R)Side-Product PathwayEnd Product of Pathway
16-Methoxythis compound3-hydroxy-16-methoxy-2,3-dihydrothis compound-Vindoline
This compound3-hydroxy-2,3-dihydrothis compoundThis compound epoxideVindorosine

Data compiled from multiple sources[2][5].

This substrate promiscuity highlights a key challenge in metabolic engineering: directing the metabolic flux towards the desired product, vindoline. The competition for T3O between this compound and 16-methoxythis compound can be influenced by the efficiency of the preceding enzymes in the pathway[5][8].

Optimizing T3O Performance in a Heterologous Host

The production of vindoline in engineered yeast provides a platform to compare different strategies for enhancing the efficiency of the T3O-catalyzed step. As a cytochrome P450 enzyme, T3O's activity is dependent on a partner protein, cytochrome P450 reductase (CPR).

Comparison of Vindoline Production in Engineered Yeast with Different CPRs

Yeast StrainCPR PartnerVindoline Titer (mg/L)Relative Performance
VSY015CrCPR (C. roseus)~5.0Baseline
VSY017AtCPR1 (A. thaliana)~7.5~1.5x
VSY018GuCPR1 (G. uralensis)~6.0~1.2x
VSY019GlCPR (G. lucidum)~8.5~1.7x
VSY020MTR2 (Medicago)~4.0~0.8x

Data adapted from a 2021 study on optimizing vindoline production in yeast[4]. The values are approximate and for comparative purposes.

These results demonstrate that the choice of the CPR partner significantly impacts the overall pathway efficiency, suggesting that T3O-CPR pairing is a critical parameter for optimization in heterologous systems[4].

Experimental Protocols

In Vitro Coupled Enzyme Assay for T3O and T3R Activity

This protocol is based on methods described in the literature for characterizing the concerted action of T3O and T3R[2].

  • Reaction Mixture Preparation: In a total volume of 100 µL, combine 50 mM HEPES buffer (pH 7.5), 1 mM NADPH, 25 µM 16-methoxythis compound (substrate), 50 µg of microsomal protein containing recombinant T3O, and a saturating amount of purified recombinant T3R.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Product Extraction: Stop the reaction and extract the products by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

  • Sample Preparation for Analysis: Carefully remove the organic (upper) phase and evaporate to dryness under a stream of nitrogen.

  • Analysis: Redissolve the dried extract in methanol and analyze the product formation using LC-MS (Liquid Chromatography-Mass Spectrometry).

Virus-Induced Gene Silencing (VIGS) of T3O in C. roseus

This is a generalized protocol for the in planta validation of T3O function[1][2].

  • Vector Construction: Clone a fragment of the T3O gene into a Tobacco Rattle Virus (TRV)-based VIGS vector.

  • Agrobacterium Transformation: Transform the resulting construct into Agrobacterium tumefaciens.

  • Infiltration: Infiltrate young C. roseus plants with the Agrobacterium culture carrying the VIGS construct.

  • Gene Silencing and Metabolite Analysis: After a period of growth to allow for systemic silencing of the target gene, harvest leaf tissues from both silenced and control plants.

  • Metabolite Extraction and Analysis: Extract the alkaloids from the plant material and analyze the levels of vindoline and related intermediates using LC-MS to determine the effect of T3O silencing.

Visualizing the Biosynthetic Pathways and Workflows

Vindoline_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_T3O_step T3O Catalyzed Step cluster_downstream Downstream Pathway This compound This compound 16H-Tabersonine 16-Hydroxythis compound This compound->16H-Tabersonine T16H2 16M-Tabersonine 16-Methoxythis compound 16H-Tabersonine->16M-Tabersonine 16OMT T3O T3O 16M-Tabersonine->T3O 3H-16M-Tabersonine 3-Hydroxy-16-methoxy- 2,3-dihydrothis compound T3O->3H-16M-Tabersonine + T3R Vindoline Vindoline 3H-16M-Tabersonine->Vindoline NMT, D4H, DAT T3O_Side_Pathway This compound This compound T3O T3O This compound->T3O Substrate Promiscuity Vindoline_Pathway Vindoline Pathway (Primary Product) This compound->Vindoline_Pathway via T16H2 & 16OMT Vindorosine_Pathway Vindorosine Pathway (Side-Product) T3O->Vindorosine_Pathway Direct Action Vindoline_Pathway->T3O Primary Substrate Experimental_Workflow cluster_in_planta In Planta Validation cluster_in_vitro In Vitro / Heterologous Validation VIGS_construct T3O VIGS Construct Agroinfiltration Agroinfiltration VIGS_construct->Agroinfiltration Gene_silencing Gene Silencing in Plant Agroinfiltration->Gene_silencing Metabolite_analysis Metabolite Analysis (LC-MS) Gene_silencing->Metabolite_analysis Yeast_expression Yeast Expression of T3O/T3R/CPR Enzyme_assay Coupled Enzyme Assay Yeast_expression->Enzyme_assay Product_quantification Product Quantification (LC-MS) Enzyme_assay->Product_quantification

References

Tabersonine in Oncology: A Comparative Analysis Across Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Tabersonine, a naturally occurring indole alkaloid found in plants of the Apocynaceae family, has garnered significant interest for its potential anti-cancer properties.[1][2] This guide provides a comparative overview of this compound's effects across various cancer models, presenting key experimental data, detailed methodologies, and insights into its mechanisms of action. This objective comparison is intended for researchers, scientists, and drug development professionals exploring novel therapeutic agents.

Quantitative Efficacy of this compound: In Vitro Studies

The cytotoxic and anti-proliferative effects of this compound and its derivatives have been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, are summarized below.

Table 1: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines

Cancer TypeCell LineCompoundIC50 Value (µM)Citation
Hepatocellular CarcinomaBel7402This compound5.07 ± 1.4[3]
SMMC7721This compound7.89 ± 1.2[3]
HepG2This compound12.39 ± 0.7[3]
Triple-Negative Breast CancerBT549This compound18.1 (at 48h)[4][5]
MDA-MB-231This compound27.0 (at 48h)[4][5]
GlioblastomaU87, T98G3α-Acetonylthis compoundCytotoxic at low concentrations[6]
Lung CancerA549, H15711-Methoxythis compoundN/A (Significant viability inhibition reported)[7]

Mechanisms of Action: Signaling Pathways Modulated by this compound

This compound and its analogues exert their anti-cancer effects by modulating distinct signaling pathways, which vary depending on the cancer type. These mechanisms primarily involve the induction of programmed cell death (apoptosis), inhibition of survival pathways, and suppression of metastasis-related processes.

Hepatocellular Carcinoma (HCC)

In HCC models, this compound induces apoptosis through a dual mechanism involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][8] Treatment inhibits the pro-survival Akt signaling pathway, leading to a cascade of events that culminate in cell death.[1][2]

G cluster_membrane Cell Membrane Death_Receptor Death_Receptor Caspases Caspase Cascade Death_Receptor->Caspases Activates This compound This compound This compound->Death_Receptor Activates Akt Akt This compound->Akt Inhibits Phosphorylation P_Akt p-Akt (Inactive) Akt->P_Akt Bcl2 Bcl-2 Akt->Bcl2 Activates Bax Bax Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes Permeability CytC Cytochrome c Mito->CytC Releases CytC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

This compound's apoptotic pathways in HCC.
Triple-Negative Breast Cancer (TNBC)

In TNBC cells, this compound enhances sensitivity to conventional chemotherapy like cisplatin.[4] Its primary mechanism involves the downregulation of Aurora kinase A (AURKA), a key regulator of mitosis.[4][5] This leads to the suppression of the Epithelial-Mesenchymal Transition (EMT), a process critical for cancer cell invasion and metastasis.[4]

G This compound This compound AURKA Aurora Kinase A (AURKA) This compound->AURKA Chemosensitivity Cisplatin Sensitivity This compound->Chemosensitivity Enhances EMT Epithelial-Mesenchymal Transition (EMT) AURKA->EMT Promotes Proliferation Proliferation EMT->Proliferation Metastasis Invasion & Metastasis EMT->Metastasis G Tab_Derivative 3α-Acetonyl- This compound DNA_Repair DNA Damage Repair Tab_Derivative->DNA_Repair DNA_Damage Accumulated DNA Damage DNA_Repair->DNA_Damage Prevents MAPK MAPK Pathway Activation DNA_Damage->MAPK Apoptosis Apoptosis MAPK->Apoptosis G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines MTT MTT / CCK-8 Assay (Viability / IC50) Cell_Culture->MTT Colony Colony Formation (Proliferation) Cell_Culture->Colony Flow Flow Cytometry (Apoptosis, Cell Cycle) Cell_Culture->Flow Migration Wound Healing / Transwell Assay (Metastasis) Cell_Culture->Migration WB Western Blot (Protein Expression) Cell_Culture->WB Xenograft Xenograft Mouse Model Treatment This compound Administration Xenograft->Treatment Tumor_Growth Tumor Volume Measurement Treatment->Tumor_Growth Survival Survival Analysis Treatment->Survival

References

A Comparative Guide to the Functional Validation of Genes in the Tabersonine Metabolic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tabersonine metabolic pathway, primarily studied in the medicinal plant Catharanthus roseus, is of significant interest due to its production of valuable monoterpenoid indole alkaloids (MIAs), including the precursors to the anticancer drugs vinblastine and vincristine.[1][2] this compound serves as a crucial branch-point intermediate, leading to the synthesis of vindoline, a key precursor for these potent chemotherapeutic agents.[1][3] Elucidating the function of genes within this pathway is paramount for metabolic engineering efforts aimed at enhancing the production of these pharmaceuticals in heterologous systems like yeast or other plants.[4][5][6][7]

This guide provides an objective comparison of common methods for the functional validation of genes in the this compound-to-vindoline pathway, complete with experimental data and detailed protocols.

Key Genes in the this compound-to-Vindoline Pathway

The conversion of this compound to vindoline is a complex, seven-step enzymatic process.[1][4] The primary genes and their corresponding enzymes that have been identified and characterized include:

  • T16H (this compound 16-hydroxylase): A cytochrome P450 (CYP) enzyme that hydroxylates this compound. Two isoforms, T16H1 (CYP71D12) and T16H2 (CYP71D351), have been identified, with T16H2 being the key enzyme in leaves where vindoline accumulates.[8]

  • 16OMT (16-hydroxythis compound O-methyltransferase): Catalyzes the O-methylation of 16-hydroxythis compound.[1][9]

  • T3O (this compound 3-oxygenase): A cytochrome P450 (CYP71D1V2) involved in the C-3 oxidation of 16-methoxythis compound.[1][4]

  • T3R (this compound 3-reductase): An alcohol dehydrogenase (ADHL1) that works in concert with T3O.[1][4]

  • NMT (N-methyltransferase): Catalyzes the N-methylation of the resulting intermediate.[4][9]

  • D4H (Desacetoxyvindoline-4-hydroxylase): Another critical CYP enzyme in the pathway.[4][9]

  • DAT (Deacetylvindoline-4-O-acetyltransferase): The terminal enzyme that performs the final acetylation step to produce vindoline.[4][9]

Below is a diagram illustrating the metabolic conversion of this compound to vindoline.

Tabersonine_Pathway This compound This compound T16H T16H This compound->T16H 16-OH-Tab 16-Hydroxythis compound 16OMT 16OMT 16-OH-Tab->16OMT 16-MeO-Tab 16-Methoxythis compound T3O_T3R T3O + T3R 16-MeO-Tab->T3O_T3R Intermediate1 3-Hydroxy-16-methoxy- 2,3-dihydrothis compound NMT NMT Intermediate1->NMT Intermediate2 N-methylated Intermediate D4H D4H Intermediate2->D4H D4V Desacetoxyvindoline DAT DAT D4V->DAT Vindoline Vindoline T16H->16-OH-Tab 16OMT->16-MeO-Tab T3O_T3R->Intermediate1 NMT->Intermediate2 D4H->D4V DAT->Vindoline

This compound to Vindoline Biosynthetic Pathway.

Comparison of Functional Validation Methods

The function of candidate genes in the this compound pathway is typically validated using a combination of in vivo and in vitro techniques. The primary methods include Virus-Induced Gene Silencing (VIGS) in C. roseus, and heterologous expression in microbial systems (e.g., Saccharomyces cerevisiae) or other plants (e.g., Nicotiana benthamiana).

MethodPrincipleKey AdvantagesKey LimitationsPrimary Output
Virus-Induced Gene Silencing (VIGS) Reverse genetics approach using a viral vector (e.g., TRV) to trigger post-transcriptional gene silencing of a target gene in the native plant.[2][10]Assesses gene function in the native metabolic and cellular context.[10]Silencing may be incomplete or transient; potential for off-target effects.Change in metabolite profile (substrate accumulation, product reduction).[8]
Heterologous Expression (Yeast) The candidate gene is expressed in a host organism like S. cerevisiae, which does not natively produce the target compounds. The yeast is then fed with a substrate.[1][4]Allows for characterization of a single enzyme's function in a controlled system; scalable for production.[5][6][7]Enzyme may not fold or function correctly without plant-specific co-factors or P450 reductases (CPRs).[5]In vivo biotransformation of substrate to product, measured by LC-MS.[4]
Heterologous Expression (N. benthamiana) Transient co-expression of multiple pathway genes in tobacco leaves via Agrobacterium-mediated infiltration.[11][12]Allows rapid testing of entire pathway segments; plant-based system provides a suitable environment for enzyme activity.[11]Metabolite yields can be low; requires co-expression of many genes simultaneously.Production of downstream metabolites from an early precursor.[11][12]
In Vitro Enzyme Assays The recombinant enzyme is purified from a heterologous host (e.g., E. coli or yeast microsomes) and its activity is measured in a cell-free system with supplied substrates and cofactors.[1]Allows for precise measurement of enzyme kinetics (Km, kcat); confirms direct catalytic activity.Can be difficult to produce functional membrane-bound proteins like CYPs; removes the cellular context.Rate of product formation measured over time.[13]
Quantitative Data Comparison

The following table summarizes representative quantitative results from different validation approaches for genes in the vindoline pathway.

Gene ValidatedMethodHost/SystemKey Quantitative FindingReference
T16H2 (CYP71D351) VIGSC. roseus~50% reduction in vindoline accumulation in silenced plants compared to controls.[8]
T3O & T3R VIGSC. roseusSilencing of T3R led to the accumulation of oxidized 16-methoxythis compound byproducts, confirming its role in reducing the T3O product.[1][4]
Full Pathway (7 genes) Heterologous ExpressionS. cerevisiaeInitial engineered strain produced ~1.1 mg/L of vindoline from this compound.[9]
Full Pathway (Optimized) Heterologous ExpressionS. cerevisiaeAfter extensive optimization (gene copy number, CPR pairing, etc.), vindoline titer reached ~16.5 mg/L.[5][6][7]
This compound Synthase (TS) Heterologous ExpressionN. benthamianaReconstitution of the 9-step pathway to this compound yielded ~1.5 µg/g fresh weight.[11][12]

Experimental Protocols & Workflows

Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

VIGS is a powerful tool for in vivo gene function analysis in C. roseus.[2][10] The Tobacco Rattle Virus (TRV)-based system is commonly used.[2][14]

VIGS_Workflow cluster_prep Vector Preparation cluster_plant Plant Inoculation & Analysis A 1. Select target gene sequence (~300 bp fragment) B 2. Clone fragment into pTRV2 vector A->B C 3. Transform pTRV1 and pTRV2 constructs into Agrobacterium tumefaciens B->C D 4. Grow Agrobacterium cultures and mix pTRV1 and pTRV2 strains C->D E 5. Infiltrate young C. roseus seedlings (e.g., via needleless syringe) D->E F 6. Grow plants for 2-3 weeks for silencing to establish E->F G 7. Harvest tissues (e.g., young leaves) from silenced and control plants F->G H 8. Analyze Metabolites (LC-MS) and Gene Expression (qRT-PCR) G->H Yeast_Workflow A 1. Codon-optimize and synthesize candidate genes (e.g., T3O, T3R) B 2. Clone genes into yeast expression vectors (e.g., pESC series) A->B C 3. Transform constructs into S. cerevisiae strain (e.g., WAT11) B->C D 4. Grow yeast in selective media and induce protein expression (e.g., with galactose) C->D E 5. Feed substrate (e.g., 16-methoxythis compound) to the induced yeast culture D->E F 6. Incubate for 24-48 hours E->F G 7. Extract metabolites from culture medium (e.g., with ethyl acetate) F->G H 8. Analyze extracts by LC-MS to identify reaction products G->H

References

Safety Operating Guide

Navigating the Safe Disposal of Tabersonine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of tabersonine, an indole alkaloid, emphasizing operational procedures and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute Toxicity - Oral 4, H302)[1]. Therefore, the following personal protective equipment (PPE) and handling protocols are mandatory:

  • Personal Protective Equipment: Wear protective gloves, clothing, and eye protection.

  • Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is handled or stored[1].

  • Spills: In the event of a spill, avoid generating dust. Collect the spilled material using appropriate tools and place it in a designated, labeled container for disposal.

This compound Disposal Protocol

The primary directive for the disposal of this compound is to adhere to all applicable local, regional, national, and international regulations[1]. The following steps provide a general framework for its proper disposal:

  • Consult Regulations: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department and review all relevant waste disposal regulations. These regulations will provide specific guidance on the classification and disposal of chemical waste.

  • Waste Identification and Segregation:

    • Properly label the waste container with "this compound" and any other relevant hazard information.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It is incompatible with strong oxidizing agents[1].

  • Containerization:

    • Use a chemically resistant, sealable container for collecting this compound waste.

    • Ensure the container is in good condition and properly sealed to prevent leaks or spills.

  • Waste Collection and Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Keep the storage area away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.

    • Provide the disposal company with a copy of the Safety Data Sheet.

Quantitative Data Summary

No specific quantitative data regarding disposal parameters were found in the provided search results. For relevant physical and chemical properties, refer to the manufacturer's Safety Data Sheet.

PropertyValueReference
CAS Number 4429-63-4[1]
Molecular Formula C₂₁H₂₄N₂O₂[2]
Molecular Weight 336.43 g/mol [2]
Physical State Solid[1]
Hazard Classification Acute Toxicity - Oral 4 (H302)[1]
Incompatible Materials Strong oxidizing agents[1]
Hazardous Decomposition Products Carbon dioxide, carbon monoxide, nitrogen oxides[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TabersonineDisposalWorkflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines & Local Regulations start->consult_ehs classify_waste Classify Waste as Hazardous (Acute Toxicity - Oral 4) consult_ehs->classify_waste segregate_waste Segregate from Incompatible Materials (e.g., Strong Oxidizing Agents) classify_waste->segregate_waste containerize Package in a Labeled, Sealed, and Chemically Resistant Container segregate_waste->containerize store Store in a Designated Hazardous Waste Accumulation Area containerize->store arrange_disposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Service store->arrange_disposal end_disposal End: Proper Disposal Complete arrange_disposal->end_disposal

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tabersonine
Reactant of Route 2
Reactant of Route 2
Tabersonine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。